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  • Product: 5-Cyclopropyl-2-fluoro-4-methylpyridine
  • CAS: 1428234-77-8

Core Science & Biosynthesis

Foundational

Spectral Analysis of 5-Cyclopropyl-2-fluoro-4-methylpyridine: A Technical Guide

Abstract This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 5-Cyclopropyl-2-fluoro-4-methylpyridine. In the absence of published experimental spectra, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 5-Cyclopropyl-2-fluoro-4-methylpyridine. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), along with spectral data from analogous structures, to predict and interpret the ¹H NMR, ¹³C NMR, and mass spectra of the title compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the structural elucidation and characterization of this and related molecules.

Introduction: The Structural and Chemical Landscape

5-Cyclopropyl-2-fluoro-4-methylpyridine is a substituted pyridine derivative with a molecular formula of C₉H₁₀FN and a monoisotopic mass of 151.08 Da. The unique combination of a cyclopropyl ring, a fluorine atom, and a methyl group on the pyridine core suggests its potential as a versatile scaffold in medicinal chemistry and materials science. The fluorine atom at the 2-position significantly influences the electron distribution within the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons. The cyclopropyl group at the 5-position and the methyl group at the 4-position introduce distinct aliphatic signals and further modulate the electronic environment of the aromatic system. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Cyclopropyl-2-fluoro-4-methylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the cyclopropyl ring. The chemical shifts are predicted based on the electronic effects of the substituents and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-3~7.0 - 7.2d~2-3 Hz (⁵JHF)The proton at the 3-position is expected to be a doublet due to coupling with the fluorine atom at the 2-position. Its chemical shift is influenced by the adjacent fluorine and the methyl group at C-4.
H-6~8.0 - 8.2s-The proton at the 6-position is anticipated to be a singlet, being isolated from other protons. The electron-withdrawing fluorine at the adjacent C-2 will cause a downfield shift.
-CH₃~2.2 - 2.4s-The methyl protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.
Cyclopropyl-CH~1.8 - 2.0m-The methine proton of the cyclopropyl group will likely be a multiplet due to coupling with the methylene protons of the same ring.
Cyclopropyl-CH₂~0.7 - 1.2m-The four methylene protons of the cyclopropyl group are diastereotopic and will likely appear as two complex multiplets in the far upfield region.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce characteristic C-F couplings, which can be a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Rationale
C-2~160 - 165Large (¹JCF ≈ 240-260)The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant and will be significantly downfield.
C-3~115 - 120Moderate (²JCF ≈ 35-45)The carbon at the 3-position will show a two-bond coupling to fluorine and will be shielded relative to unsubstituted pyridine.
C-4~145 - 150Small (³JCF ≈ 3-5)The methyl-bearing carbon will have a small three-bond coupling to fluorine.
C-5~130 - 135Small (⁴JCF ≈ 1-3)The cyclopropyl-substituted carbon will show a very small four-bond coupling to fluorine.
C-6~148 - 152Moderate (³JCF ≈ 15-20)The carbon at the 6-position will exhibit a three-bond coupling to the fluorine atom.
-CH₃~15 - 20-The methyl carbon will appear in the typical aliphatic region.
Cyclopropyl-CH~10 - 15-The methine carbon of the cyclopropyl ring.
Cyclopropyl-CH₂~5 - 10-The methylene carbons of the cyclopropyl ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyclopropyl-2-fluoro-4-methylpyridine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Optimize the receiver gain and pulse width.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a sufficient relaxation delay to ensure quantitative accuracy, especially for quaternary carbons.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For 5-Cyclopropyl-2-fluoro-4-methylpyridine, electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum and Fragmentation Pattern

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation will lead to the formation of characteristic daughter ions.

Table 3: Predicted Key Ions in the Mass Spectrum

m/zIon Structure/Fragment LostRationale
151[C₉H₁₀FN]⁺˙ (Molecular Ion)The intact molecule with one electron removed. Expected to be of moderate to high intensity due to the aromatic nature of the pyridine ring.
136[M - CH₃]⁺Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds.
122[M - C₂H₅]⁺ or [M - CH₂=CH₂ - H]⁺Loss of an ethyl radical, potentially through rearrangement and cleavage of the cyclopropyl ring.
110[M - C₃H₅]⁺Loss of a cyclopropyl radical.
96[M - C₃H₅ - CH₃]⁺Subsequent loss of a methyl radical after the loss of the cyclopropyl group.

Fragmentation Logic:

The fragmentation of 5-Cyclopropyl-2-fluoro-4-methylpyridine under EI-MS is likely to be initiated by the loss of substituents from the pyridine ring. The stability of the resulting carbocations will govern the predominant fragmentation pathways. The aromatic pyridine ring itself is relatively stable and will likely remain intact in many of the major fragment ions.

Diagram of Key Fragmentation Pathways:

Fragmentation_Pathway M [C₉H₁₀FN]⁺˙ m/z = 151 F1 [M - CH₃]⁺ m/z = 136 M->F1 - •CH₃ F2 [M - C₃H₅]⁺ m/z = 110 M->F2 - •C₃H₅ F3 [M - C₂H₅]⁺ m/z = 122 M->F3 - •C₂H₅

Caption: Predicted major fragmentation pathways for 5-Cyclopropyl-2-fluoro-4-methylpyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining the mass spectrum of a small organic molecule using electron ionization is as follows.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.[3]

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. Compare the observed spectrum with predicted patterns and library data if available.

Conclusion: A Predictive Framework for Structural Characterization

This technical guide has provided a comprehensive, albeit predictive, overview of the NMR and MS spectral data for 5-Cyclopropyl-2-fluoro-4-methylpyridine. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, we have established a solid framework for the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. The detailed protocols for data acquisition and the logical workflows presented herein offer a practical guide for researchers engaged in the synthesis and analysis of this and similar novel compounds. The validation of these predictions through experimental data will be a crucial next step in the comprehensive characterization of this promising molecule.

References

  • NMR Spectroscopy Explained: Practical Skills for Biologists and Chemists. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mass Spectrometry. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved from a university chemistry lab manual. [Link]

  • 13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from an institutional facility's website detailing NMR services. [Link]

  • Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

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Exploratory

5-Cyclopropyl-2-fluoro-4-methylpyridine: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of Fluorinated Cyclopropylpyridines in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclopropylpyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of specific structural motifs can profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potency and selectivity. Among these, the fluorinated pyridine scaffold has emerged as a privileged structure, with the fluorine atom serving not only to modulate electronic properties and metabolic stability but also as a versatile synthetic handle for late-stage functionalization.

This guide focuses on 5-cyclopropyl-2-fluoro-4-methylpyridine , a building block that marries the advantageous features of a 2-fluoropyridine with the unique conformational and metabolic attributes of a cyclopropyl group. The cyclopropyl moiety is increasingly recognized for its ability to enhance potency, improve metabolic stability by blocking potential sites of oxidation, and reduce off-target effects by imposing conformational rigidity.[1][2][3][4] The combination of these features in a single, synthetically accessible molecule makes 5-cyclopropyl-2-fluoro-4-methylpyridine a valuable intermediate for the development of next-generation therapeutics, particularly in areas like kinase inhibition.[4]

This document provides an in-depth examination of this building block, including its synthesis, key chemical properties, reactivity, and a detailed protocol for its application in nucleophilic aromatic substitution, a cornerstone reaction in modern drug development.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is essential for its effective and safe use in a laboratory setting.

PropertyValueSource
IUPAC Name 5-cyclopropyl-2-fluoro-4-methylpyridinePubChem[5]
CAS Number 1428234-77-8PubChem[5]
Molecular Formula C₉H₁₀FNPubChem[5]
Molecular Weight 151.18 g/mol PubChem[5]
Computed XLogP3 2.6PubChem[5]
Hydrogen Bond Donors 0PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]

Safety and Handling: 5-Cyclopropyl-2-fluoro-4-methylpyridine is classified with the following GHS hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Synthesis Pathway: From Picoline to a Trifunctional Building Block

While multiple synthetic routes can be envisioned, a robust and scalable pathway to 5-cyclopropyl-2-fluoro-4-methylpyridine involves a two-step sequence starting from a commercially available precursor, 5-bromo-2-fluoro-4-methylpyridine. This approach leverages the well-established and versatile Suzuki-Miyaura cross-coupling reaction.

The proposed synthesis begins with the bromination of 2-fluoro-4-picoline, followed by a palladium-catalyzed cross-coupling with cyclopropylboronic acid. This strategy offers high yields and functional group tolerance, making it a preferred method in industrial and academic settings.[6][7]

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling start 2-Fluoro-4-methylpyridine reagent1 N-Bromosuccinimide (NBS) Acetonitrile start->reagent1 product1 5-Bromo-2-fluoro-4-methylpyridine reagent1->product1 reagent2 Cyclopropylboronic acid Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O product1->reagent2 product2 5-Cyclopropyl-2-fluoro-4-methylpyridine reagent2->product2

Caption: Proposed two-step synthesis of 5-cyclopropyl-2-fluoro-4-methylpyridine.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of 5-cyclopropyl-2-fluoro-4-methylpyridine lies in the reactivity of the C2-fluorine atom. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. In this molecule, the fluorine atom at the C2 position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[8][9][10] This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alcohols, to build molecular complexity.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon bearing the fluorine, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity of the ring.

SNAr_Mechanism Reactant 5-Cyclopropyl-2-fluoro-4-methylpyridine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product 2-Substituted-5-cyclopropyl-4-methylpyridine Intermediate->Product - F⁻ Leaving_Group F⁻

Caption: General mechanism for the SNAr reaction at the C2 position.

Experimental Protocol: Synthesis of a 2-Amino-5-cyclopropyl-4-methylpyridine Derivative via SNAr

This protocol provides a representative, self-validating procedure for the reaction of 5-cyclopropyl-2-fluoro-4-methylpyridine with a primary amine.

Objective: To synthesize N-benzyl-5-cyclopropyl-4-methylpyridin-2-amine.

Materials:

  • 5-Cyclopropyl-2-fluoro-4-methylpyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyclopropyl-2-fluoro-4-methylpyridine (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material. Add benzylamine (1.2 equiv) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 4-12 hours.

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack. K₂CO₃ acts as a base to deprotonate the amine nucleophile in situ and to neutralize the HF byproduct.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the layers. d. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Self-Validation Check: The aqueous washes remove the DMF solvent and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-cyclopropyl-4-methylpyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion: A Versatile Scaffold for Future Discovery

5-Cyclopropyl-2-fluoro-4-methylpyridine represents a strategically designed building block that offers significant advantages to the medicinal chemist. Its trifunctional nature—a nucleophilic displacement handle (fluorine), a metabolically robust and conformationally rigid element (cyclopropyl), and a methyl group for steric and electronic tuning—provides a powerful platform for generating diverse libraries of complex molecules. The robust synthetic accessibility and predictable reactivity of this compound ensure its continued and expanding role in the discovery and development of novel therapeutics.

References

  • Molecules. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • PubChem. 5-Cyclopropyl-2-fluoro-4-methylpyridine. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Ningbo Innopharmchem Co., Ltd. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • SciSpace. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

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Foundational

The Strategic Incorporation of Fluorine: A Technical Guide to Substituted Fluoropyridines in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agricultural, and materials chemistry. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agricultural, and materials chemistry. Among the privileged heterocyclic cores, the pyridine ring, when substituted with fluorine, offers a unique and powerful tool for fine-tuning molecular properties. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of substituted fluoropyridines, offering field-proven insights for researchers and professionals in drug discovery and beyond.

The Power of the C-F Bond on the Pyridine Scaffold

The substitution of a hydrogen atom with fluorine on a pyridine ring imparts a range of profound effects on the molecule's physicochemical and biological properties. These changes stem from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1]

Key property modulations include:

  • Electronic Effects and pKa Alteration: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation is critical in drug design for optimizing interactions with biological targets and improving pharmacokinetic profiles.[2]

  • Enhanced Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, as measured by its logP or logD value. This property is crucial for enhancing membrane permeability and oral bioavailability of drug candidates.[3][4] However, the effect is context-dependent and influenced by the substitution pattern.[3]

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation.[1] This enhanced metabolic stability often leads to improved in vivo half-life and efficacy.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, which can be leveraged to lock in a bioactive conformation for optimal target binding.

Synthetic Strategies for Accessing Substituted Fluoropyridines

A diverse array of synthetic methodologies has been developed to introduce fluorine onto the pyridine ring, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and the stage of the synthetic sequence.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for the synthesis of fluoropyridines, particularly for the introduction of fluorine at the 2- and 4-positions, which are activated towards nucleophilic attack by the ring nitrogen.[5] This reaction typically involves the displacement of a suitable leaving group, such as a chloride or nitro group, by a fluoride source.

General Experimental Protocol for SNAr:

A typical procedure involves heating the substituted pyridine precursor with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar apathetic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] The use of phase-transfer catalysts can sometimes enhance the reaction rate and yield.[7]

Detailed Step-by-Step Methodology: Synthesis of 2-Fluoropyridine via SNAr

  • Materials: 2-Chloropyridine, anhydrous potassium fluoride (spray-dried), dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1 equiv.) and anhydrous DMSO. b. Add spray-dried potassium fluoride (2-3 equiv.). c. Heat the reaction mixture to 150-180 °C and stir vigorously. d. Monitor the reaction progress by GC-MS or TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by carefully adding water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by distillation or column chromatography to afford 2-fluoropyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride ion through hydration, hence the use of anhydrous solvents and reagents is crucial.

  • High Temperature: SNAr reactions on aromatic rings often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[8]

  • Polar Aprotic Solvent: Solvents like DMSO and DMF are ideal for SNAr reactions as they can solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and highly nucleophilic.[6]

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product using techniques like GC-MS or TLC. The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Caption: Generalized mechanism of the SNAr reaction on a chloropyridine.

Halogen Exchange (HALEX) Reaction

The Halogen Exchange (HALEX) process is a specific type of SNAr reaction that is widely used in industry for the synthesis of fluoroaromatic compounds.[9] It involves the exchange of a chlorine or bromine atom with fluorine using a metal fluoride.[6] The reaction is particularly effective for substrates activated by electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group.[9]

General Experimental Protocol for HALEX:

The HALEX process is typically carried out by heating the chloro- or bromo-substituted pyridine with an alkali metal fluoride, most commonly potassium fluoride, in a polar aprotic solvent at high temperatures.[6]

Detailed Step-by-Step Methodology: Synthesis of 4-Fluoro-3-nitropyridine via HALEX

  • Materials: 4-Chloro-3-nitropyridine, anhydrous potassium fluoride, sulfolane (anhydrous).

  • Procedure: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 4-chloro-3-nitropyridine and anhydrous sulfolane. b. Heat the mixture to 100 °C with stirring to dissolve the starting material. c. Add anhydrous potassium fluoride portion-wise, maintaining the temperature. d. After the addition is complete, raise the temperature to 180-200 °C and maintain for several hours. e. Monitor the reaction by HPLC or GC. f. Once the reaction is complete, cool the mixture and dilute with a suitable solvent like toluene. g. Filter the inorganic salts and wash the filter cake with the same solvent. h. Wash the filtrate with water to remove the sulfolane. i. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product. j. Purify by vacuum distillation or recrystallization.

Causality Behind Experimental Choices:

  • Sulfolane as Solvent: Sulfolane is a highly polar, thermally stable aprotic solvent that is excellent for high-temperature reactions like the HALEX process.[6]

  • Anhydrous KF: As with general SNAr, the reactivity of the fluoride source is paramount.

  • High Temperature: The high temperatures are necessary to drive the reaction to completion, especially for less activated substrates.[6]

Self-Validating System: The reaction can be monitored by analyzing aliquots for the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods and melting point analysis.

HALEX_Process cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products chloro_pyridine Chloropyridine (with activating group) fluoro_pyridine Fluoropyridine chloro_pyridine->fluoro_pyridine Halogen Exchange kcl Potassium Chloride (KCl) chloro_pyridine->kcl kf Potassium Fluoride (KF) kf->fluoro_pyridine kf->kcl solvent Polar Aprotic Solvent (e.g., DMSO, Sulfolane) temp High Temperature (150-250 °C)

Caption: Overview of the Halogen Exchange (HALEX) process.

Direct C-H Fluorination

Direct C-H fluorination represents a highly atom-economical and attractive strategy for the synthesis of fluoropyridines, as it avoids the need for pre-functionalized starting materials.[10] This approach involves the direct conversion of a C-H bond to a C-F bond using a fluorinating agent.

Recent advances have led to the development of methods for the site-selective C-H fluorination of pyridines. For instance, the use of AgF₂ has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines under mild conditions.[10]

General Experimental Protocol for Direct C-H Fluorination:

A typical procedure involves treating the pyridine substrate with a suitable fluorinating agent, often in the presence of a catalyst or mediator, in an appropriate solvent.

Detailed Step-by-Step Methodology: Site-Selective C-H Fluorination of a Pyridine Derivative with AgF₂

  • Materials: Pyridine substrate, silver(II) fluoride (AgF₂), acetonitrile (anhydrous).

  • Procedure: a. In a glovebox, charge a vial with the pyridine substrate and a magnetic stir bar. b. Add anhydrous acetonitrile. c. Add AgF₂ (2-3 equivalents). d. Seal the vial and remove it from the glovebox. e. Stir the reaction mixture at room temperature. f. Monitor the reaction progress by LC-MS. g. Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate). h. Extract the product with an organic solvent. i. Wash the combined organic layers, dry, and concentrate. j. Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • AgF₂ as Fluorinating Agent: AgF₂ is a powerful fluorinating agent capable of mediating the direct C-H fluorination of electron-deficient heterocycles.[10]

  • Anhydrous Acetonitrile: Acetonitrile is a suitable solvent that is relatively inert to the reaction conditions.

  • Glovebox: While some protocols can be performed in air, the use of a glovebox is often recommended to handle the moisture-sensitive AgF₂ and ensure reproducibility.[11]

Self-Validating System: The reaction can be followed by LC-MS analysis. The structure of the fluorinated product should be unequivocally determined by NMR spectroscopy, including ¹⁹F NMR.

CH_Fluorination Pyridine Pyridine Substrate Product Fluorinated Pyridine Pyridine->Product C-H Activation Byproduct Byproduct Pyridine->Byproduct Fluorinating_Agent Fluorinating Agent (e.g., AgF₂) Fluorinating_Agent->Product Fluorine Transfer Fluorinating_Agent->Byproduct

Caption: Conceptual workflow of direct C-H fluorination.

Physicochemical Properties of Substituted Fluoropyridines

The position and number of fluorine substituents on the pyridine ring have a predictable yet nuanced impact on its key physicochemical properties. Understanding these structure-property relationships is essential for rational molecular design.

Basicity (pKa)

The introduction of fluorine, a strongly electron-withdrawing group, leads to a significant decrease in the basicity of the pyridine nitrogen. This effect is most pronounced when fluorine is at the 2- or 4-position, where it can exert both inductive and resonance effects.

Table 1: Comparison of pKa Values for Substituted Pyridines

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89
2,6-Difluoropyridine-2.93

Data compiled from various sources.

Lipophilicity (LogP/LogD)

Fluorine substitution generally increases the lipophilicity of a molecule. However, the magnitude of this increase is dependent on the substitution pattern and the overall molecular context.[3] In some cases, intramolecular interactions between the fluorine atom and other functional groups can lead to unexpected effects on lipophilicity.[3]

Table 2: Comparison of LogP Values for Substituted Pyridines

CompoundCalculated LogP
Pyridine0.65
2-Fluoropyridine0.93
3-Fluoropyridine0.90
4-Fluoropyridine0.88
2,6-Difluoropyridine1.18

Calculated LogP values are estimates and may vary from experimental values.

Applications of Substituted Fluoropyridines

The unique properties imparted by fluorine make substituted fluoropyridines highly valuable building blocks in various fields, most notably in drug discovery, agrochemicals, and materials science.

Medicinal Chemistry and Drug Discovery

The fluoropyridine moiety is a common feature in many approved drugs and clinical candidates.[12][13] Its ability to enhance metabolic stability, improve target binding affinity, and modulate pKa makes it a powerful tool for medicinal chemists.[1]

Case Study: Voriconazole

Voriconazole is a triazole antifungal agent that contains a 5-fluoro-2-pyrimidinyl group, which is structurally related to a fluoropyridine. The fluorine atom in voriconazole is crucial for its activity and metabolic profile. It enhances the compound's potency and metabolic stability, contributing to its effectiveness in treating serious fungal infections.

Agrochemicals

Fluoropyridines are also widely used in the development of modern agrochemicals, including herbicides, insecticides, and fungicides.[14][15] The introduction of fluorine can lead to increased efficacy, improved crop selectivity, and enhanced environmental persistence profiles.[16]

Case Study: Fluroxypyr

Fluroxypyr is a selective herbicide used for the control of broadleaf weeds. It contains a 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxylacetic acid core. The fluorine atom is a key component of the molecule's herbicidal activity.

Materials Science

In materials science, fluorinated pyridines, particularly perfluoropyridine, are used as building blocks for the synthesis of high-performance polymers and materials.[17][18] These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.[17][19]

Application Example: Fluorinated Polymers

Perfluoropyridine can be polymerized or copolymerized to create fluoropolymers with unique properties. These polymers find applications in various fields, including electronics, aerospace, and as coatings with non-stick and low-friction properties.[20][21]

Conclusion

Substituted fluoropyridines represent a versatile and powerful class of compounds with wide-ranging applications in science and technology. The ability to strategically introduce fluorine onto the pyridine ring allows for the fine-tuning of molecular properties, leading to the development of improved pharmaceuticals, more effective agrochemicals, and advanced materials. A thorough understanding of the synthetic methodologies for accessing these compounds, coupled with a deep appreciation for their structure-property relationships, is essential for researchers and professionals seeking to harness the full potential of this important chemical scaffold. As synthetic methods continue to evolve, particularly in the area of late-stage fluorination, the impact of substituted fluoropyridines on innovation is set to grow even further.

References

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  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. J. Org. Chem. 2017 , 82 (24), 13537–13544.

  • Gautam, R.; Geniza, I.; Iacono, S. T.; Friesen, C. M.; Jennings, A. R. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules2022 , 27 (5), 1616.

  • Halex process. Grokipedia.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Int. J. Mol. Sci. 2023 , 24 (9), 7728.

  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Alfa Chemistry.

  • Fier, P. S.; Hartwig, J. F. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Org. Synth.2017 , 94, 46-53.

  • Bernús, M.; Núñez, G. D.; Hartley, W. C.; Guasch, M.; Mestre, J.; Besora, M.; Carbó, J. J.; Boutureira, O. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J. Med. Chem.2025 , 68 (4), 4787–4800.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals 2023 , 16 (4), 589.

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J. Am. Chem. Soc. 2023 , 145 (35), 19475–19483.

  • Halogen exchange method. Khan Academy.

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. 2024 .

  • Fier, P. S.; Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (28), 10139–10147.

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Org. Lett. 2015 , 17 (15), 3738–3741.

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Org. Process Res. Dev. 2021 , 25 (1), 107–113.

  • Kiselyov, A. S. Chemistry of N-fluoropyridinium salts. Chem. Soc. Rev.2005 , 34, 1031-1037.

  • Case studies of fluorine in drug discovery. ResearchGate.

  • Gautam, R.; Geniza, I.; Iacono, S. T.; Friesen, C. M.; Jennings, A. R. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules2022 , 27(5), 1616.

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.

  • Fier, P. S.; Hartwig, J. F. Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science2013 , 342 (6161), 956-960.

  • 1.1.3. Of Halogens. Science of Synthesis. 2007 .

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Curr. Med. Chem. 2024 .

  • Class 11th – Methods of Preparation - Halogen Exchange Reaction. Tutorials Point.

  • Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. CCS Chem. 2024 , 6, 1-9.

  • Ameduri, B.; Fomin, S. Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry, 2020 .

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chin. Chem. Lett. 2022 , 33 (8), 3711-3720.

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem 2023 , 18 (19), e202300293.

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. 2024 .

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  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules 2020 , 25 (21), 5086.

  • Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025 , 7 (2), 154-160.

  • Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. J. Mater. Chem. B 2023 , 11, 9429-9453.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel GPCR Modulators Utilizing 5-Cyclopropyl-2-fluoro-4-methylpyridine

Introduction: The Strategic Advantage of the 5-Cyclopropyl-2-fluoro-4-methylpyridine Scaffold in GPCR Drug Discovery G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 5-Cyclopropyl-2-fluoro-4-methylpyridine Scaffold in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in nearly every physiological process.[1] This ubiquity makes them the target of approximately 35% of all currently marketed drugs.[2] The development of novel GPCR modulators—compounds that can enhance (agonists), block (antagonists), or fine-tune (allosteric modulators) receptor activity—is a cornerstone of modern pharmacology.[1][2]

The selection of a core chemical scaffold is a critical decision in a drug discovery campaign. The 5-Cyclopropyl-2-fluoro-4-methylpyridine building block offers a unique combination of physicochemical properties that are highly advantageous for creating potent, selective, and metabolically stable GPCR modulators. This guide provides an in-depth exploration of the rationale, synthetic protocols, and biological evaluation workflows for leveraging this versatile scaffold.

Causality Behind the Scaffold's Utility:

  • The Cyclopropyl Group: This small, strained ring is a powerful tool in medicinal chemistry. Its rigid nature helps to lock the conformation of a molecule, which can lead to more favorable and entropically beneficial binding to the target receptor.[3][4] Crucially, the C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, making it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This often translates to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.[3][5]

  • The 2-Fluoropyridine Core: The fluorine atom at the 2-position is a key bioisosteric replacement for a hydrogen atom or other functional groups. Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially mitigating off-target effects related to interactions with acidic biopolymers. Furthermore, the fluorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, providing a reliable and versatile point for molecular elaboration.[6]

  • The 4-Methyl Group: This substituent can provide additional van der Waals interactions within the receptor's binding pocket, potentially enhancing potency. It also serves to block a potential site of metabolism on the pyridine ring, further contributing to the overall metabolic stability of the final compound.

Part 1: The Target Class - Understanding GPCRs and Their Modulation

GPCRs are integral membrane proteins characterized by seven transmembrane helices.[1] They transduce extracellular signals into intracellular responses by coupling with heterotrimeric G-proteins.[1] The canonical signaling cascade is a well-understood process that forms the basis for many screening assays.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein Gα (GDP) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Gα (GTP) Modulates Ligand Ligand (Agonist) Ligand->GPCR Binds SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Response Cellular Response SecondMessenger->Response Triggers

Canonical GPCR activation pathway.

Modulators can interact with GPCRs in several distinct ways, offering a sophisticated toolkit for therapeutic intervention.[2] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, are of particular interest as they offer the potential for greater subtype selectivity and a more nuanced "dimmer-switch" control of receptor function.[7][8]

Modulator_Types cluster_receptor GPCR Structure Receptor Orthosteric Site Allosteric Site Agonist Agonist / Antagonist Agonist->Receptor:ortho Binds & Activates or Blocks PAM Positive Allosteric Modulator (PAM) PAM->Receptor:allo Binds & Potentiates Endogenous Ligand Effect NAM Negative Allosteric Modulator (NAM) NAM->Receptor:allo Binds & Attenuates Endogenous Ligand Effect Endogenous Endogenous Ligand Endogenous->Receptor:ortho Binds & Activates Synthesis_Workflow Start Reagents: 5-Cyclopropyl-2-fluoro-4-methylpyridine Aryl/Heteroaryl Boronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification QC Purity & Identity Check (LC-MS, NMR) Purification->QC QC->Purification Impure BioAssay Biological Evaluation (Functional Assays) QC->BioAssay Compound >95% Pure

Overall workflow from synthesis to evaluation.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling 5-Cyclopropyl-2-fluoro-4-methylpyridine with an aryl or heteroaryl boronic acid. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates. [9][10] Safety First: 5-Cyclopropyl-2-fluoro-4-methylpyridine is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation. [11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

ReagentCAS No.Supplier RecommendationNotes
5-Cyclopropyl-2-fluoro-4-methylpyridine1428234-77-8Commercial SourceStarting material (1.0 equiv)
Aryl/Heteroaryl Boronic AcidVariesCommercial SourceCoupling partner (1.2 - 1.5 equiv)
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4Commercial SourcePalladium catalyst (0.03 - 0.05 equiv)
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)497-19-8Anhydrous GradeBase (2.0 - 3.0 equiv)
1,4-Dioxane123-91-1AnhydrousReaction Solvent
Deionized Water7732-18-5DegassedCo-solvent
Ethyl Acetate141-78-6ACS GradeFor extraction
BrineN/ASaturated NaCl solutionFor washing
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousFor drying organic layer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Cyclopropyl-2-fluoro-4-methylpyridine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv). Then, add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heating: Immerse the reaction flask in a preheated oil bath at 80-100 °C or heat in a microwave reactor to a similar temperature for 1-4 hours. [10]Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and LC-MS before proceeding to biological evaluation.

Part 3: Biological Evaluation - Assessing GPCR Modulatory Activity

Once a library of purified compounds has been synthesized, the next step is to evaluate their biological activity at the target GPCR. Cell-based functional assays are a robust method for determining whether a compound acts as an agonist, antagonist, or allosteric modulator. [12][13]A common approach is to measure the accumulation of intracellular second messengers, such as d-myo-inositol 1-monophosphate (IP1) for Gq-coupled receptors or cyclic AMP (cAMP) for Gs/Gi-coupled receptors. [2][12]

Protocol 2: Cell-Based IP1 Accumulation Assay (for Gq-Coupled GPCRs)

This protocol outlines a general method using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) assay kit to measure IP1 accumulation in response to compound treatment.

Materials and Reagents:

ItemDescription
Host Cells (e.g., HEK293, CHO)Cell line for transient or stable expression of the target GPCR.
GPCR Expression PlasmidA mammalian expression vector containing the cDNA for the target GPCR.
Transfection Reagente.g., Lipofectamine® 3000 or similar.
Cell Culture Mediume.g., DMEM or F-12, supplemented with 10% FBS, penicillin/streptomycin.
Assay BufferTypically a HBSS-based buffer containing LiCl to inhibit IP1 degradation. [12]
Test CompoundsSynthesized molecules dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).
Reference Agonist/AntagonistKnown ligands for the target GPCR to serve as positive controls.
IP-One HTRF Assay KitContains IP1-d2 acceptor and anti-IP1 cryptate donor reagents.
MicroplatesWhite, solid-bottom 384-well or 96-well assay plates.
Plate ReaderHTRF-compatible plate reader capable of reading emission at 665 nm and 620 nm.

Step-by-Step Methodology:

  • Cell Preparation: One day prior to the assay, seed host cells into a culture plate at a density that will result in ~80-90% confluency on the day of transfection.

  • Transfection (if necessary): Transfect the cells with the GPCR expression plasmid according to the manufacturer's protocol for the chosen transfection reagent. Allow cells to express the receptor for 24-48 hours.

  • Compound Plating: Prepare serial dilutions of the test compounds and reference ligands in assay buffer. Typically, an 11-point, 1:3 serial dilution is performed to generate a full dose-response curve. Dispense these dilutions into the assay plate.

  • Cell Plating: Harvest the transfected cells and resuspend them in assay buffer at the desired density. Dispense the cell suspension into the assay plate containing the compounds.

  • Incubation: Incubate the plate at 37 °C in a CO₂ incubator for the time recommended by the assay kit manufacturer (typically 30-60 minutes) to allow for receptor stimulation and IP1 accumulation.

  • Lysis and HTRF Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) diluted in the lysis buffer provided with the kit.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

Data Analysis and Presentation:

The HTRF ratio (Emm 665nm / Emm 620nm * 10,000) is calculated for each well. These ratios are then converted to IP1 concentrations using a standard curve. The data is plotted using non-linear regression (log(agonist) vs. response) in software like GraphPad Prism to determine pharmacological parameters.

Example Data Table:

Compound IDModulator TypeEC₅₀ / IC₅₀ (nM)Eₘₐₓ (% of Control Agonist)Hill Slope
Control-AgAgonist15.2100%1.01
SYN-001Agonist8.7112%0.98
SYN-002AntagonistIC₅₀ = 45.1N/A-1.10
SYN-003Weak Agonist234.545%1.05
SYN-004Inactive>10,000<10%N/D

This quantitative data allows for the ranking of synthesized compounds and informs the next round of synthesis in a structure-activity relationship (SAR) study. [14]

Conclusion

The 5-Cyclopropyl-2-fluoro-4-methylpyridine scaffold is a privileged starting point for the development of novel GPCR modulators. Its inherent properties can bestow improved metabolic stability and conformational rigidity, while the 2-fluoro substituent provides a reliable synthetic handle for diversification via Suzuki-Miyaura cross-coupling. By combining the robust synthetic protocols and quantitative biological assays detailed in this guide, research teams can efficiently navigate the discovery cycle to identify promising new therapeutic candidates.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Che T, et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In: Methods in Molecular Biology, vol 2269. Humana, New York, NY. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74888755, 5-Cyclopropyl-2-fluoro-4-methylpyridine. [Link]

  • Wootten D, et al. (2017). Novel Allosteric Modulators of G Protein-coupled Receptors. Mol Pharmacol. [Link]

  • Yang D, et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduct Target Ther. [Link]

  • Rueda-Espinosa J, et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Hilger D, et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circ Res. [Link]

  • Leach K, et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. In: Methods in Molecular Biology. [Link]

  • Alcaro S, et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ChemMedChem. [Link]

  • Shen S, et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Front Pharmacol. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Barella LF, et al. (2022). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Int J Mol Sci. [Link]

  • Slosky LM, et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

  • Rueda-Espinosa J, et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Rueda-Espinosa J, et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Adv. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]

  • Scott CW, et al. (2019). GPCR Signaling: Understanding the Pathway to Successful Drug Discovery. In: Methods in Molecular Biology. [Link]

  • Potáček M, et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

Sources

Application

Strategic Purification of 5-Cyclopropyl-2-fluoro-4-methylpyridine: A Guide to Achieving High Purity for Pharmaceutical and Agrochemical Intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-Cyclopropyl-2-fluoro-4-methylpyridine is a key substituted pyridine intermediate, critical in the synthesis of advanced pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropyl-2-fluoro-4-methylpyridine is a key substituted pyridine intermediate, critical in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals.[1][2] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final products. This document provides a comprehensive guide to the purification of 5-Cyclopropyl-2-fluoro-4-methylpyridine, detailing multiple strategic approaches including acid-base extraction, fractional vacuum distillation, column chromatography, and recrystallization. Each protocol is presented with an emphasis on the underlying chemical principles, enabling researchers to make informed decisions for achieving optimal purity at both laboratory and process scales.

Introduction: The Critical Role of Purity

5-Cyclopropyl-2-fluoro-4-methylpyridine (C₉H₁₀FN, Molar Mass: 151.18 g/mol ) is a heterocyclic building block whose value is intrinsically linked to its purity.[3] As a precursor in multi-step synthetic pathways, contaminants such as starting materials, reaction byproducts, isomers, or residual solvents can initiate unwanted side reactions, complicate downstream processes, and introduce potentially toxic components into the final API.

This guide moves beyond simple procedural lists to explain the causality behind each purification choice, empowering scientists to adapt and troubleshoot these methods for their specific impurity profiles.

Potential Impurities May Include:

  • Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to isomers.

  • Unreacted Starting Materials: Such as halogenated pyridine precursors.

  • Solvents: Acetonitrile, Dichloromethane (DCM), or Dimethylformamide (DMF) are often used in synthesis and can be carried over.[4][5]

  • Reaction Byproducts: Including single-fluorinated intermediates or products from side reactions.[6]

The selection of a purification strategy is therefore a critical decision, dictated by the nature of the impurities, the desired final purity, and the scale of the operation.

Strategic Purification Workflow

The purification of 5-Cyclopropyl-2-fluoro-4-methylpyridine can be conceptualized as a multi-stage process. An initial workup is often followed by one or more specialized techniques to achieve the target purity. The logical flow between these stages is crucial for an efficient and effective process.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / LLE (Acid-Base Extraction) Crude->Workup Initial Cleanup Organic_Phase Crude Organic Phase (Contains Product & Non-polar Impurities) Workup->Organic_Phase Phase Separation Distillation Fractional Vacuum Distillation Organic_Phase->Distillation For Volatile Impurities (Process Scale) Chromatography Flash Column Chromatography Organic_Phase->Chromatography For Complex Mixtures (Lab Scale) Recrystallization Recrystallization Distillation->Recrystallization Optional Polishing Step Pure_Product High-Purity Product (>99.5%) Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (GC, HPLC, NMR) Pure_Product->Analysis Quality Control

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 5-Cyclopropyl-2-fluoro-4-methylpyridine Derivatives

Introduction: The Therapeutic Potential of Fluorinated Cyclopropyl-Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated Cyclopropyl-Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and kinase inhibitory properties.[2][4][5] The incorporation of a fluorine atom into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7][8][9] Furthermore, the cyclopropyl moiety is a valuable functional group in drug design, known to improve potency and metabolic properties in various molecular contexts, including as antagonists for receptors like CB1.[10]

The novel scaffold, 5-Cyclopropyl-2-fluoro-4-methylpyridine, therefore represents a promising starting point for the development of new chemical entities with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade to identify and characterize the biological activity of compound libraries derived from this scaffold. The protocols outlined below are designed to be adaptable and provide a logical progression from broad phenotypic screening to more specific target-based assays.

Part 1: Foundational Cytotoxicity and Cell Viability Assays

Before delving into specific mechanistic studies, it is crucial to first assess the general cytotoxicity of the synthesized compounds. This initial step helps to flag overtly toxic compounds and to determine the appropriate concentration ranges for subsequent, more sensitive assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The concentration of the formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the intended therapeutic area like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare a serial dilution of the test compounds (typically from 100 µM to 1 nM). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each compound.

Data Presentation:

Compound IDIC50 (µM) on MCF-7 cellsIC50 (µM) on HepG2 cells
Compound X15.525.2
Compound Y> 100> 100
Staurosporine (Control)0.010.02

Part 2: Target-Based Screening Strategies

Based on the prevalence of pyridine derivatives as kinase and GPCR modulators, a targeted screening approach against these protein families is a logical next step for compounds that do not exhibit overt cytotoxicity.

Kinase Inhibition Assays

Many pyridine-containing molecules are known to inhibit protein kinases, such as TYK2.[5] A primary screen against a panel of kinases can rapidly identify potential hits.

Workflow for Kinase Screening:

G cluster_0 Primary Screen cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action a Compound Library b Kinase Panel (e.g., 96-well format) a->b c Biochemical Assay (e.g., ADP-Glo™) b->c d Identify Preliminary Hits (>50% inhibition at 10 µM) c->d e IC50 Determination for Hits d->e f Selectivity Profiling (against a broader kinase panel) e->f g Identify Potent & Selective Hits f->g h Enzyme Kinetics (e.g., Michaelis-Menten) g->h i Determine Mode of Inhibition (e.g., ATP-competitive) h->i

Caption: Kinase screening workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle-treated control.

G-Protein Coupled Receptor (GPCR) Assays

Given that derivatives of a similar scaffold have shown activity as CRF1 receptor antagonists, screening against a panel of GPCRs is a prudent strategy.[11]

Workflow for GPCR Screening:

G cluster_0 Primary Screen cluster_1 Confirmation & Potency a Compound Library b GPCR-expressing Cell Line (e.g., CHO-K1) a->b c Functional Assay (e.g., Calcium Flux or cAMP) b->c d Identify Agonists or Antagonists c->d e Dose-Response Curves (EC50/IC50) d->e f Radioligand Binding Assay e->f g Confirm Direct Binding & Affinity (Ki) f->g

Caption: GPCR screening workflow.

Protocol 3: Calcium Flux Assay for GPCR Activation

Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation (typically for Gq-coupled receptors). Cells are loaded with a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Seeding: Seed a GPCR-expressing cell line in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the test compounds and measure the fluorescence intensity over time.

  • Agonist/Antagonist Determination: For antagonist screening, pre-incubate with the test compound before adding a known agonist.

  • Data Analysis: Analyze the fluorescence signal to determine agonist or antagonist activity and calculate EC50 or IC50 values.

Part 3: Assessing Metabolic Stability

The presence of a fluorine atom is often intended to block sites of metabolism.[8] It is therefore essential to experimentally verify the metabolic stability of promising lead compounds.

Protocol 4: In Vitro Metabolic Stability in Human Liver Microsomes

Principle: This assay assesses the rate of metabolism of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Step-by-Step Protocol:

  • Incubation: Incubate the test compound (typically at 1 µM) with human liver microsomes and NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation:

Compound IDHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound Y6510.7
Verapamil (Control)1257.8

Conclusion

This application note provides a strategic framework for the initial in vitro characterization of compounds derived from 5-Cyclopropyl-2-fluoro-4-methylpyridine. By following a logical progression from general cytotoxicity assessment to targeted screening against high-value target classes like kinases and GPCRs, and finally to the evaluation of metabolic stability, researchers can efficiently identify and prioritize lead candidates for further development. The provided protocols offer robust and validated methods to generate the critical data needed to advance a drug discovery program.

References

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. (2010). Journal of Medicinal Chemistry. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. [Link]

  • 5-Cyclopropyl-2-fluoro-4-methylpyridine. PubChem. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Medicinal Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Pharmaceuticals. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Preparation method of fluoropyridine compounds.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega. [Link]

  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2022). Chemical Papers. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]-Cyclopropanation. (2023). Journal of the American Chemical Society. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines. ElectronicsAndBooks. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2006). Journal of Chemical Industry and Engineering (China). [Link]

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Application

Application Notes: The Strategic Use of 5-Cyclopropyl-2-fluoro-4-methylpyridine in Fragment-Based Drug Discovery

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Cyclopropyl-2-fluoro-4-methylpyridine as a high-value fragment in drug discovery. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Cyclopropyl-2-fluoro-4-methylpyridine as a high-value fragment in drug discovery. We explore the strategic rationale for its use, detailing its synthesis, key physicochemical properties, and its role within a Fragment-Based Drug Discovery (FBDD) workflow. This guide includes step-by-step protocols for its synthetic elaboration via Nucleophilic Aromatic Substitution (SNAr) and presents a case study illustrating its optimization into a potent lead compound.

Introduction: The Value Proposition of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for lead generation, distinct from traditional high-throughput screening (HTS).[1][2] FBDD identifies low molecular weight fragments (<300 Da) that bind to a biological target with low affinity but high ligand efficiency.[1][3] These initial hits serve as starting points for structure-guided optimization into potent and selective drug candidates.[3]

The fragment 5-Cyclopropyl-2-fluoro-4-methylpyridine is a prime example of a "privileged" scaffold, possessing a unique combination of features that make it exceptionally valuable for medicinal chemists:

  • The 2-Fluoropyridine Moiety: The fluorine atom at the 2-position activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr).[4][5] This provides a reliable and strategically positioned synthetic handle for chemists to "grow" the fragment into unoccupied pockets of the target protein, a cornerstone of the FBDD optimization process.[3] Furthermore, the fluorine can engage in favorable interactions with the protein target and may block sites of metabolism, improving pharmacokinetic properties.[6]

  • The Cyclopropyl Group: This small, rigid carbocycle offers several advantages. It introduces a three-dimensional character into an otherwise flat aromatic system, which can improve binding by exploring non-planar regions of a protein's active site. The cyclopropyl group is also metabolically robust and can enhance compound solubility and potency.

  • The 4-Methyl Group: This substituent provides an additional vector for modification or can engage in beneficial hydrophobic interactions within the target's binding site.

Collectively, these features make 5-Cyclopropyl-2-fluoro-4-methylpyridine a versatile and potent starting point for developing inhibitors against various target classes, particularly protein kinases.[7][8]

Synthesis and Characterization

The synthesis of fluoropyridine compounds can be achieved through various methods, including the improved Balz-Schiemann reaction from corresponding aminopyridines.[9] A common laboratory-scale synthesis of the title fragment proceeds from commercially available 2-amino-4-methylpyridine.

Protocol: Synthesis of 5-Bromo-2-fluoro-4-methylpyridine

This protocol is adapted from established methodologies for the bromination and fluorination of aminopyridines.[9]

Materials:

  • 2-Amino-4-methylpyridine

  • Acetonitrile (ACN)

  • Sodium Bromide (NaBr)

  • tert-Butyl nitrite (t-BuONO)

  • Copper(I) Bromide (CuBr)

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Petroleum ether solvent system

Procedure:

  • Bromination: Under an inert atmosphere and cooled in an ice bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile.

  • Add CuBr (1.2 eq) and then slowly add t-BuONO (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-methylpyridine.

  • Fluorination (Halex Reaction): In a suitable fluoropolymer vessel, combine the crude 2-bromo-4-methylpyridine (1.0 eq) with an excess of a fluoride source such as spray-dried potassium fluoride and a phase-transfer catalyst in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).

  • Heat the reaction mixture to 150-200°C for 12-24 hours, monitoring by GC-MS.

  • Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers, dry, and concentrate. Purify the crude product by silica gel chromatography to yield 2-fluoro-4-methylpyridine.

  • The cyclopropyl group is typically introduced via a subsequent cross-coupling reaction on a halogenated version of the 2-fluoro-4-methylpyridine intermediate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Application in a Fragment-Based Drug Discovery (FBDD) Workflow

The primary use of 5-Cyclopropyl-2-fluoro-4-methylpyridine is as a starting point in an FBDD campaign. The general workflow is an iterative process of screening, validation, and optimization.[1][10]

FBDD Workflow Diagram

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (incl. 5-Cyclopropyl-2-fluoro-4-methylpyridine) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Hits Validated Fragment Hits (Weak Binders) Screen->Hits Hit Validation Struct Structural Biology (Co-crystal Structure) Hits->Struct Chem Structure-Guided Medicinal Chemistry (e.g., Fragment Growing via SNAr) Struct->Chem Design SAR SAR Analysis Chem->SAR Synthesize & Test SAR->Struct Iterate Lead Potent Lead Compound SAR->Lead Optimize

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol: Biophysical Screening for Fragment Hits

Sensitive biophysical techniques are required to detect the weak binding typical of fragments.[3][10]

Recommended Techniques:

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful method for fluorine-containing fragments like ours.[11] The fluorine nucleus provides a sensitive probe with no background signal from the protein, allowing for clear detection of binding events through changes in the chemical shift or relaxation properties of the ¹⁹F signal.[11]

  • Surface Plasmon Resonance (SPR): An effective label-free method to measure real-time binding kinetics and affinity of fragments to a target protein immobilized on a sensor chip.

  • X-ray Crystallography: Involves soaking or co-crystallizing the target protein with the fragment to directly visualize the binding mode at atomic resolution, providing invaluable information for structure-guided design.

From Fragment to Lead: A Case Study in Kinase Inhibition

The 2-aminopyridine and related pyridine scaffolds are well-established hinge-binders in many protein kinase inhibitors.[12] Our fragment, 5-Cyclopropyl-2-fluoro-4-methylpyridine, is an excellent starting point for such a campaign. The following illustrates a hypothetical but representative optimization process based on established medicinal chemistry principles.[13][14]

Step 1: Initial Hit and Structural Elucidation

Following a fragment screen, 5-Cyclopropyl-2-fluoro-4-methylpyridine is identified as a binder to a hypothetical protein kinase, "Kinase X," with a dissociation constant (Kd) of 200 µM as determined by SPR. A co-crystal structure reveals that the pyridine nitrogen forms a hydrogen bond with the kinase hinge region, and the cyclopropyl group is nestled in a small hydrophobic pocket. The 2-fluoro group is solvent-exposed, pointing towards a larger, unexplored region of the ATP-binding site.

Step 2: Structure-Guided Elaboration via SNAr

The solvent-exposed fluorine is the ideal point for "fragment growing." A series of amines are reacted with the fragment via Nucleophilic Aromatic Substitution (SNAr) to probe the nearby pocket.

Protocol: Parallel Synthesis of an Amine Library via SNAr

This protocol describes the displacement of the fluoride with a nucleophile, a key step in elaborating the fragment hit.[5][15]

Materials:

  • 5-Cyclopropyl-2-fluoro-4-methylpyridine (Fragment Hit 1)

  • A diverse set of primary and secondary amines (e.g., morpholine, piperazine derivatives, anilines)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well plate, add a solution of 5-Cyclopropyl-2-fluoro-4-methylpyridine (1.0 eq) in DMSO.

  • To each well, add a different amine (1.2 eq) from a pre-prepared stock solution.

  • Add a solution of K₂CO₃ (2.0 eq) to each well.

  • Seal the plate and heat to 100-120°C for 8-16 hours. The progress can be monitored by taking a sample from a representative well for LC-MS analysis.

  • Upon completion, cool the plate. The crude reaction mixtures can be used directly for initial screening in a high-concentration biochemical assay, or the products can be purified by preparative HPLC.

Synthetic Elaboration Pathway

Caption: Elaboration of the fragment hit via SNAr reaction.

Step 3: Structure-Activity Relationship (SAR) Analysis

The newly synthesized library of compounds is tested in a biochemical assay against Kinase X. The results guide the next round of synthesis.

Table 1: SAR of 2-Amino Substituted Pyridine Derivatives

Compound IDR Group (at 2-position)Kinase X IC₅₀ (nM)
1 (Fragment)-F200,000 (Kd)
2a -NH-CH₃15,000
2b -N(CH₃)₂25,000
2c Morpholino5,200
2d 4-Methylpiperazin-1-yl1,100
2e 4-(Hydroxymethyl)piperidin-1-yl850
2f 3-(Dimethylamino)pyrrolidin-1-yl250
3 (Lead) (R)-3-(Dimethylamino)pyrrolidin-1-yl45

SAR Insights:

  • Replacing fluorine with an amino group is highly beneficial.

  • Cyclic amines (2c-2f) are preferred over acyclic ones (2a, 2b).

  • The introduction of a basic nitrogen (piperazine, pyrrolidine) significantly improves potency, likely by forming a salt bridge with a charged residue (e.g., Asp) in the target pocket.

  • Stereochemistry is important, as seen in the improvement from a racemic mixture to the pure (R)-enantiomer in the lead compound 3 .

Through this iterative, structure-guided process, a fragment with millimolar affinity was rapidly optimized into a potent lead compound with a low nanomolar IC₅₀.

Conclusion

5-Cyclopropyl-2-fluoro-4-methylpyridine is a strategically designed fragment that offers an ideal starting point for drug discovery campaigns, particularly in kinase inhibitor development. Its inherent chemical features—a reactive SNAr handle, a three-dimensional cyclopropyl group, and a proven pyridine core—provide medicinal chemists with a clear and efficient path for optimization. The protocols and workflows outlined in this guide demonstrate a robust framework for leveraging this fragment's potential, accelerating the journey from initial hit identification to the development of potent, selective, and novel lead compounds.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylpyridine. PubChem. Retrieved from [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Liu, Z., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry, 207, 112741. Retrieved from [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][16]triazine-based VEGFR-2 kinase inhibitors. PubMed. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. Retrieved from [Link]

  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3127–3140. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... Retrieved from [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3246–3250. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

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  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this valuable pyridine derivative.

Introduction

5-Cyclopropyl-2-fluoro-4-methylpyridine is a key building block in the development of various pharmaceutical and agrochemical agents. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity, while the fluorine atom can modulate the physicochemical properties of the final molecule. However, the synthesis of this compound can present several challenges, leading to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established synthetic methodologies and troubleshooting strategies.

Two primary synthetic routes are commonly considered, both starting from the readily available 2-amino-4-methylpyridine. The key transformations involve bromination, a Balz-Schiemann reaction for fluorination, and a Suzuki-Miyaura coupling for the introduction of the cyclopropyl group. The sequence of these latter two steps defines the two routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine?

The most common and cost-effective starting material is 2-amino-4-methylpyridine.

Q2: What are the key reactions involved in the synthesis?

The synthesis typically involves three key transformations:

  • Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

  • Fluorination: Conversion of an amino group to a fluoro group, commonly via the Balz-Schiemann reaction.

  • Cyclopropanation: Introduction of the cyclopropyl group, most commonly through a Suzuki-Miyaura cross-coupling reaction.

Q3: Which synthetic route is generally preferred: fluorination followed by cyclopropanation, or vice-versa?

Both routes are viable, and the choice may depend on the specific expertise and available resources of the laboratory.

  • Route A (Fluorination then Cyclopropanation): This route involves the Suzuki coupling of a fluorinated pyridine. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring in the subsequent coupling reaction.

  • Route B (Cyclopropanation then Fluorination): This route involves performing the Balz-Schiemann reaction on a cyclopropyl-substituted pyridine. A key consideration is the stability of the cyclopropyl group under the acidic and thermal conditions of the diazotization and decomposition steps.

This guide will provide detailed troubleshooting for both routes.

Q4: What are the main challenges in achieving a high yield?

Common challenges include:

  • Side reactions: Such as the formation of di-brominated products, homo-coupling in the Suzuki reaction, and byproducts in the Balz-Schiemann reaction.

  • Reaction optimization: Finding the optimal conditions (catalyst, ligand, base, solvent, temperature) for the Suzuki coupling and Balz-Schiemann reaction can be challenging for this specific substrate.

  • Purification: Separation of the desired product from starting materials, reagents, and byproducts can be difficult.

Synthetic Routes and Troubleshooting

This section provides a detailed breakdown of the two primary synthetic routes, with specific troubleshooting guidance in a question-and-answer format for each critical step.

Step 1: Bromination of 2-Amino-4-methylpyridine

The first step in both synthetic routes is the regioselective bromination of 2-amino-4-methylpyridine to yield 2-amino-5-bromo-4-methylpyridine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of dimethylformamide (DMF). Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-bromosuccinimide (NBS) in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. A brown solid will precipitate.

  • Isolation and Purification: Filter the brown solid and wash it with water. The crude product can be further purified by washing with acetonitrile to afford a brown solid with a typical yield of around 80%.[1]

Q: My reaction is producing a significant amount of di-brominated byproduct. How can I improve the selectivity?

A: The formation of 2-amino-3,5-dibromo-4-methylpyridine is a common side reaction. To improve selectivity for the mono-brominated product:

  • Control the stoichiometry: Use no more than one equivalent of NBS.

  • Slow addition: Add the NBS solution slowly to the reaction mixture at a low temperature to control the local concentration of the brominating agent.

  • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent over-bromination.

Q: The yield of my bromination reaction is consistently low. What are the potential causes?

A: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction is stirred for a sufficient time at the appropriate temperature. Use TLC to monitor the reaction to completion.

  • Loss during work-up: The product has some solubility in water. Ensure complete precipitation by adding a sufficient volume of water and cooling the mixture before filtration.

  • Purity of starting material: Ensure your 2-amino-4-methylpyridine is of high purity.

Route A: Fluorination followed by Suzuki-Miyaura Coupling

This route involves the conversion of 2-amino-5-bromo-4-methylpyridine to 5-bromo-2-fluoro-4-methylpyridine, followed by a Suzuki coupling with cyclopropylboronic acid.

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[2][3]

Balz-Schiemann Reaction 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine Diazonium tetrafluoroborate salt Diazonium tetrafluoroborate salt 2-Amino-5-bromo-4-methylpyridine->Diazonium tetrafluoroborate salt 1. NaNO2, HBF4 2. Diazotization 5-Bromo-2-fluoro-4-methylpyridine 5-Bromo-2-fluoro-4-methylpyridine Diazonium tetrafluoroborate salt->5-Bromo-2-fluoro-4-methylpyridine Heat (Thermal Decomposition)

Balz-Schiemann Reaction Workflow
  • Diazotization: To a stirred suspension of 2-amino-5-bromo-4-methylpyridine in aqueous fluoroboric acid (HBF4) at 0°C, a solution of sodium nitrite (NaNO2) in water is added dropwise. The temperature should be maintained below 5°C.

  • Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates and can be collected by filtration. It should be washed with cold water and then a cold ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition: The dry diazonium salt is heated gently in an inert, high-boiling solvent (e.g., toluene, xylene, or mineral oil) until nitrogen evolution ceases. The product can then be isolated by distillation or extraction.

Q: The yield of my Balz-Schiemann reaction is very low. What could be the reasons?

A: Low yields in the Balz-Schiemann reaction are a common issue.[4][5] Potential causes include:

  • Incomplete diazotization: Ensure that the temperature is kept low (0-5°C) during the addition of sodium nitrite to prevent premature decomposition of the diazonium salt. Use a slight excess of nitrous acid.

  • Decomposition of the diazonium salt: Diazonium salts of pyridines can be less stable than their benzene analogs. It is crucial to handle them at low temperatures and proceed to the decomposition step without delay.

  • Side reactions during decomposition: The thermal decomposition can lead to side products. The choice of solvent and temperature is critical. Running the reaction in a non-polar solvent may improve the yield by favoring the desired fluorination pathway over side reactions with the solvent.[4]

  • Substrate-dependent stability: The electronic nature of the substituents on the pyridine ring can significantly affect the stability of the diazonium salt and the efficiency of the fluorination.[5]

Q: I am observing the formation of tar-like materials during the thermal decomposition. How can I avoid this?

A: Tar formation is often due to polymerization or other side reactions at high temperatures.

  • Optimize the decomposition temperature: Find the lowest temperature at which the decomposition proceeds at a reasonable rate.

  • Use a high-boiling inert solvent: This helps to control the temperature and prevent localized overheating.

  • Consider photochemical decomposition: In some cases, photolysis of the diazonium salt can provide a milder alternative to thermal decomposition.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this step, the bromine atom is replaced with a cyclopropyl group.

Suzuki-Miyaura Coupling 5-Bromo-2-fluoro-4-methylpyridine 5-Bromo-2-fluoro-4-methylpyridine Oxidative Addition Oxidative Addition 5-Bromo-2-fluoro-4-methylpyridine->Oxidative Addition Pd(0) Catalyst Transmetalation Transmetalation Oxidative Addition->Transmetalation Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 5-Cyclopropyl-2-fluoro-4-methylpyridine 5-Cyclopropyl-2-fluoro-4-methylpyridine Reductive Elimination->5-Cyclopropyl-2-fluoro-4-methylpyridine Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle
  • Reaction Setup: To a reaction vessel, add 5-bromo-2-fluoro-4-methylpyridine (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4, 1-5 mol%), a phosphine ligand (e.g., SPhos, XPhos, or PPh3, 2-10 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/water, dioxane/water, or THF/water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C for several hours, monitoring the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Q: I am getting a low yield of the desired product. What are the most likely causes?

A: Low yields in Suzuki couplings of heteroaryl halides are common and can be attributed to several factors:

  • Catalyst deactivation: The nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to its deactivation. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can help to prevent this.

  • Deboronation of cyclopropylboronic acid: Cyclopropylboronic acid can be prone to protodeboronation under the reaction conditions, especially at higher temperatures and with certain bases. Using milder bases (e.g., K2CO3 instead of K3PO4) and the lowest effective temperature can help. Using the more stable potassium cyclopropyltrifluoroborate salt is also a good alternative.

  • Homocoupling: Homocoupling of the boronic acid or the aryl bromide can lead to undesired byproducts. This is often exacerbated by the presence of oxygen, so ensuring the reaction is thoroughly degassed is critical.

  • Inefficient transmetalation: The choice of base is crucial for the transmetalation step. A screen of different bases (e.g., K2CO3, K3PO4, Cs2CO3) may be necessary to find the optimal conditions for your specific substrate.

Q: How do I choose the right catalyst and ligand system?

A: The choice of catalyst and ligand is critical for a successful Suzuki coupling.

  • For electron-rich pyridines: A less electron-rich palladium source like Pd(OAc)2 with a bulky, electron-rich phosphine ligand is often a good starting point.

  • For electron-deficient pyridines: A more electron-rich palladium source like Pd(PPh3)4 might be more effective.

  • Screening: It is highly recommended to perform a small-scale screen of different palladium sources (e.g., Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf)) and ligands (e.g., PPh3, SPhos, XPhos, RuPhos) to identify the optimal combination for your substrate.

Catalyst SystemTypical SubstratesAdvantagesDisadvantages
Pd(PPh3)4General purposeReadily available, good for many substratesCan be less effective for challenging substrates
Pd(OAc)2 / SPhosElectron-rich and hindered substratesHigh activity, promotes difficult couplingsMore expensive than PPh3
PdCl2(dppf)Good for a range of substratesStable catalyst, easy to handleMay not be as active as Buchwald systems
Route B: Suzuki-Miyaura Coupling followed by Fluorination

This route involves the initial coupling of 2-amino-5-bromo-4-methylpyridine with cyclopropylboronic acid, followed by the fluorination of the resulting 2-amino-5-cyclopropyl-4-methylpyridine.

The protocol is similar to that of Step 3A, using 2-amino-5-bromo-4-methylpyridine as the starting material. The presence of the amino group may require some adjustments to the reaction conditions.

Q: Does the free amino group interfere with the Suzuki coupling?

A: The amino group can potentially coordinate to the palladium catalyst, similar to the pyridine nitrogen, which could inhibit the reaction.

  • Protecting the amino group: While not always necessary, protecting the amino group (e.g., as an acetyl or Boc derivative) can sometimes improve the yield and consistency of the reaction. The protecting group can be removed in a subsequent step.

  • Ligand choice: Using bulky ligands can help to mitigate the coordinating effects of the amino group.

The protocol is analogous to that of Step 2A, using 2-amino-5-cyclopropyl-4-methylpyridine as the starting material.

Q: Is the cyclopropyl group stable under the conditions of the Balz-Schiemann reaction?

A: The cyclopropyl group is generally stable under many reaction conditions, but the strongly acidic environment of the diazotization step and the high temperatures of the decomposition step could potentially lead to ring-opening or other side reactions.

  • Milder conditions: If instability of the cyclopropyl group is suspected, exploring milder fluorination methods may be necessary. For example, using anhydrous HF-pyridine complex for the diazotization and decomposition can sometimes allow for lower reaction temperatures.[2]

  • Careful monitoring: Analyze the crude reaction mixture carefully for byproducts that may indicate decomposition of the cyclopropyl ring.

Purification of the Final Product

Q: What is the best way to purify the final product, 5-Cyclopropyl-2-fluoro-4-methylpyridine?

A: The purification of the final product will depend on the impurities present.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for an acid-base extraction to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free pyridine, which is then extracted with an organic solvent.[6]

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
  • Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21733–21741.
  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.).
  • Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

Sources

Optimization

stability of 5-Cyclopropyl-2-fluoro-4-methylpyridine under acidic/basic conditions

Welcome to the technical support resource for 5-Cyclopropyl-2-fluoro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Cyclopropyl-2-fluoro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common stability-related questions and provide robust protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 5-Cyclopropyl-2-fluoro-4-methylpyridine?

The principal reactivity centers of this molecule are the basic pyridine nitrogen, the highly activated 2-fluoro substituent, and the strained cyclopropyl ring. The stability of the compound is therefore highly dependent on the pH of the medium. Under basic conditions , the molecule is most susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C2 position, displacing the fluoride. Under acidic conditions , two main degradation pathways are of concern: acid-catalyzed hydrolysis of the C-F bond and potential acid-mediated opening of the strained cyclopropyl ring.

Q2: My reaction under acidic conditions is showing unexpected byproducts. What could be happening?

This is a common observation and can be attributed to two primary mechanisms, often competing.

  • Protonation and Hydrolysis: The pyridine nitrogen is the most basic site and will be protonated in acidic media (e.g., during an acidic workup or in protic acid catalysis). This protonation further activates the electron-deficient pyridine ring, making the 2-fluoro group more susceptible to nucleophilic attack by water, leading to the formation of 5-Cyclopropyl-2-hydroxy-4-methylpyridine. Studies on similar fluorinated heterocycles have shown that their degradation can be acid-catalyzed.[1][2]

  • Cyclopropyl Ring Opening: Cyclopropyl groups are known to be strained and can undergo ring-opening reactions in the presence of strong acids.[3][4] This proceeds via protonation of a C-C bond to form a transient carbocation, which can then be trapped by a nucleophile or rearrange. This can lead to a mixture of isomeric propenyl-pyridines or other related structures. The high strain energy of the cyclopropane ring (over 100 kJ mol⁻¹) provides a strong thermodynamic driving force for such ring-opening reactions.[3]

Troubleshooting Acidic Degradation:

  • Use Milder Acids: If possible, switch from strong mineral acids (HCl, H₂SO₄) to weaker organic acids (Acetic Acid, Formic Acid) or use Lewis acids if appropriate for your transformation.

  • Anhydrous Conditions: To prevent hydrolysis, ensure your reaction is conducted under strictly anhydrous conditions.

  • Temperature Control: Perform reactions and workups at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of degradation.

  • Modified Workup: Neutralize the reaction mixture quickly with a cold, weak base (e.g., saturated NaHCO₃ solution) instead of a prolonged acidic wash.

Q3: I am observing the rapid loss of my starting material under basic conditions, even with weak bases. What is the likely cause?

The 2-fluoro substituent on the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electronegativity of the fluorine atom and the electron-withdrawing nature of the pyridine ring make the C2 position highly electrophilic.[5] In fact, the reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of other 2-halopyridines; for instance, its reaction with sodium ethoxide is 320 times faster than the corresponding 2-chloropyridine.[6]

Therefore, any nucleophile present in your basic medium (e.g., hydroxide, methoxide, amines) can readily displace the fluoride. This is often the desired reaction but can be an unwanted side reaction if you are targeting another part of the molecule.

Visualizing the SNAr Mechanism:

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

G Start 5-Cyclopropyl-2-fluoro-4-methylpyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Limiting) Product Substituted Product + Fluoride (F⁻) Intermediate->Product Elimination (Fast)

Caption: The SNAr mechanism for 2-fluoropyridines.
Q4: How can I perform a reaction with a nucleophile on another part of my molecule without affecting the 2-fluoro-pyridine core?

This requires careful selection of reaction conditions to manage the high reactivity of the 2-fluoro position.

  • Steric Hindrance: If your desired reaction site is less sterically hindered than the C2 position, a bulky nucleophile might react selectively.

  • Temperature Control: SNAr reactions are often temperature-dependent. Running your desired reaction at the lowest possible temperature may disfavor the competing SNAr pathway.

  • Protecting Groups: While less common for this specific issue, consider if a temporary modification to the pyridine ring (e.g., N-oxide formation) could sufficiently deactivate the ring towards SNAr, though this would also alter the reactivity of other substituents.

  • Non-Nucleophilic Bases: If you only require a base and not a nucleophile, use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LiHMDS), or DBU.

Q5: What analytical techniques are best for monitoring the stability of 5-Cyclopropyl-2-fluoro-4-methylpyridine and identifying its degradants?

A multi-technique approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[7][8] A reversed-phase method (e.g., C18 column) with a UV detector is ideal for quantifying the parent compound and detecting the appearance of degradants over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying the molecular weights of unknown degradation products, which provides direct evidence for hydrolysis or ring-opening events.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is exceptionally useful for specifically monitoring the fate of the fluorine-containing starting material and can help identify fluorine-containing intermediates or byproducts.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradants, GC-MS can be a powerful identification tool.[7][9]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Forced Degradation Study Workflow

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Aliquot for Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, RT) B->C2 C3 Oxidative (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal (e.g., 80°C, Solid & Solution) B->C4 D Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D E Quench & Neutralize D->E F Analyze by HPLC-UV/MS E->F G Assess Degradation % & Identify Products F->G

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Cyclopropyl-2-fluoro-4-methylpyridine in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep at the respective test temperatures.

  • Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching: Immediately neutralize the acidic/basic samples with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for Stability Monitoring

This method provides a starting point for resolving the parent compound from its potential degradants.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column with good resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the basic pyridine compound.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minA broad gradient is necessary to elute the parent compound and potential degradants of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume.
Detection UV at 270 nmPyridine derivatives typically have a strong absorbance in this region.

Summary of Stability Profile

ConditionStabilityLikely Major Degradation Product(s)Primary Mechanism
Strong Acid (e.g., 1M HCl, heat) Low 5-Cyclopropyl-2-hydroxy-4-methylpyridine, Propenyl-pyridine isomersAcid-catalyzed hydrolysis, Cyclopropyl ring-opening
Mild Acid (e.g., Acetic Acid, RT) Moderate 5-Cyclopropyl-2-hydroxy-4-methylpyridine (minor)Slow acid-catalyzed hydrolysis
Strong Base (e.g., 1M NaOH, RT) Very Low 5-Cyclopropyl-2-hydroxy-4-methylpyridineNucleophilic Aromatic Substitution (SNAr)
Mild Base (e.g., K₂CO₃, RT) Low to Moderate 5-Cyclopropyl-2-hydroxy-4-methylpyridine (if H₂O present)Nucleophilic Aromatic Substitution (SNAr)
Neutral (Aqueous, RT) High Minimal degradation expected-

References

  • Hartwig, J. F., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Poochikian, G. K., & Cradock, J. C. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed - NIH. [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Hartwig, J. F., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Vaňková, L., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. [Link]

  • Jain, D., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Mayr, H., et al. (2019). Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • O'Hagan, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Malik, N., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Li, J., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Poochikian, G. K., & Cradock, J. C. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed - NIH. [Link]

  • Besset, T., et al. (2021). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

  • Mayr, H., et al. (2019). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]

  • Organic Chemistry. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]

  • Fetzner, S. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • OSHA. (n.d.). Pyridine. Occupational Safety and Health Administration. [Link]

  • ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

Sources

Troubleshooting

Technical Support Center: Production of 5-Cyclopropyl-2-fluoro-4-methylpyridine

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its production. Our focus is on providing practical, experience-driven advice to ensure the highest purity and yield in your experiments.

I. Overview of Synthetic Strategy

The synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine typically involves a two-stage process. The initial stage focuses on the construction of the fluorinated pyridine core, followed by the introduction of the cyclopropyl group. A common and effective method for the latter is the Suzuki-Miyaura cross-coupling reaction. Understanding the nuances of each step is critical to managing impurities.

A likely synthetic pathway is outlined below:

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Fluoro-4-methyl-5-bromopyridine A->B 1. Bromination 2. Balz-Schiemann Reaction C 5-Cyclopropyl-2-fluoro-4-methylpyridine B->C Suzuki-Miyaura Coupling D Cyclopropylboronic Acid D->C

Caption: A plausible synthetic route to 5-Cyclopropyl-2-fluoro-4-methylpyridine.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of 2-Fluoro-4-methyl-5-bromopyridine

Q1: My Balz-Schiemann reaction is giving a low yield of the desired 2-fluoro-4-methyl-5-bromopyridine. What are the likely causes and how can I improve it?

A1: Low yields in the Balz-Schiemann reaction are a common issue. The thermal decomposition of the intermediate diazonium tetrafluoroborate salt is a critical step that can be influenced by several factors[1].

  • Causality: Incomplete diazotization, premature decomposition of the diazonium salt, or side reactions during thermal decomposition can all lead to reduced yields. The temperature of decomposition is crucial; too low, and the reaction is incomplete, too high, and you risk the formation of undesirable byproducts and potentially hazardous runaway decomposition[1].

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: Monitor the diazotization step (e.g., using starch-iodide paper to test for excess nitrous acid) to ensure the complete conversion of the starting amine.

    • Isolate a Dry Diazonium Salt: The presence of water can interfere with the reaction. Ensure the diazonium tetrafluoroborate salt is thoroughly dried before proceeding to the thermal decomposition step.

    • Optimize Decomposition Temperature: The optimal temperature for decomposition can be substrate-dependent. We recommend starting with a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS. The use of an inert, high-boiling solvent can aid in temperature control[2].

    • Consider Alternative Fluorinating Agents: Modern variations of the Balz-Schiemann reaction utilize alternative fluoride sources, such as organotrifluoroborates, which may proceed under milder conditions and improve yields[3].

Q2: I am observing significant amounts of proto-debromination (loss of bromine) during the synthesis of the fluorinated intermediate. How can I mitigate this?

A2: Proto-debromination can occur under certain reaction conditions, particularly if radical or reducing species are present.

  • Causality: The presence of certain reagents or impurities can lead to the replacement of the bromine atom with a hydrogen atom.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of all reagents and solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions.

    • Temperature Control: Avoid excessive temperatures, which can promote side reactions.

Stage 2: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction is incomplete, leaving a significant amount of the starting 2-Fluoro-4-methyl-5-bromopyridine. What should I investigate?

A3: Incomplete conversion is a frequent challenge in Suzuki-Miyaura couplings. The efficiency of the catalytic cycle is paramount.

  • Causality: This issue often points to catalyst deactivation, suboptimal reaction conditions, or problems with the reagents. The palladium catalyst's activity is sensitive to oxygen, water content, and the choice of ligand and base[4].

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For coupling with alkylboronic acids, bulky electron-rich phosphine ligands are often effective[5].

    • Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄)[6]. The optimal base can be solvent and substrate-dependent. We recommend screening a few options.

    • Solvent System: The reaction often benefits from a biphasic solvent system, such as toluene/water or dioxane/water, which can facilitate the dissolution of both the organic and inorganic reagents[7].

    • Inert Atmosphere: Rigorously degas your solvents and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

    • Reagent Quality: Use high-purity cyclopropylboronic acid. Impurities in the boronic acid can interfere with the reaction.

Q4: I am observing a significant byproduct that I suspect is a homocoupling product of cyclopropylboronic acid. How can I minimize its formation?

A4: Homocoupling of the boronic acid is a known side reaction in Suzuki-Miyaura couplings, leading to the formation of bicyclopropyl.

  • Causality: This side reaction is often promoted by the presence of oxygen and can be more prevalent at higher temperatures or with certain catalyst systems.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: As with incomplete conversion, ensuring a thoroughly deoxygenated reaction environment is the most critical step to suppress homocoupling.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of the cyclopropylboronic acid. A large excess can increase the likelihood of homocoupling[5].

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Gradual Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q5: My final product is contaminated with a significant amount of the de-cyclopropanated product (2-fluoro-4-methylpyridine). What is the cause?

A5: The cleavage of the cyclopropyl group (protodeboronation) from the boronic acid before it can couple is a potential side reaction.

  • Causality: Cyclopropylboronic acid can be susceptible to protodeboronation, especially in the presence of acidic protons or at elevated temperatures[8].

  • Troubleshooting Steps:

    • Base Choice: Ensure a sufficiently strong and non-nucleophilic base is used to facilitate the catalytic cycle without promoting protodeboronation.

    • Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed.

    • pH Control during Workup: During the aqueous workup, avoid strongly acidic conditions that could cleave the cyclopropyl group from the product.

III. Impurity Profile and Management

A summary of potential impurities and their sources is provided below.

Impurity Potential Source Recommended Analytical Technique Mitigation Strategy
2-Fluoro-4-methyl-5-bromopyridineIncomplete Suzuki-Miyaura couplingHPLC, GC-MS, LC-MSOptimize coupling conditions (catalyst, ligand, base, solvent, temperature).
2-Fluoro-4-methylpyridineProtodeboronation of cyclopropylboronic acidHPLC, GC-MS, LC-MSControl reaction temperature and time; use appropriate base.
BicyclopropylHomocoupling of cyclopropylboronic acidGC-MSMaintain strict anaerobic conditions; control stoichiometry.
5-Bromo-2-hydroxy-4-methylpyridineIncomplete fluorination or hydrolysisHPLC, LC-MSEnsure complete reaction in the Balz-Schiemann step; avoid excess water.
Positional IsomersNon-selective bromination or couplingHPLC, LC-MSUse regioselective bromination methods; purify intermediates.
Residual PalladiumCatalyst from Suzuki-Miyaura couplingICP-MSUse appropriate workup and purification (e.g., silica gel chromatography, treatment with palladium scavengers).
Residual SolventsFrom reaction and purification stepsHeadspace GC-MSProper drying of the final product under vacuum.

IV. Analytical and Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of 5-Cyclopropyl-2-fluoro-4-methylpyridine and its impurities. Method validation should be performed according to ICH guidelines[9][10].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is an effective method for removing both polar and non-polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 5% ethyl acetate in hexanes, gradually increasing to 20-30%, should provide good separation.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the column.

    • Elute with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure 5-Cyclopropyl-2-fluoro-4-methylpyridine H->I

Sources

Optimization

preventing decomposition of 5-Cyclopropyl-2-fluoro-4-methylpyridine during reactions

Welcome to the dedicated technical support center for 5-Cyclopropyl-2-fluoro-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-Cyclopropyl-2-fluoro-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and ensure the success of your synthetic endeavors.

Introduction to the Stability of 5-Cyclopropyl-2-fluoro-4-methylpyridine

5-Cyclopropyl-2-fluoro-4-methylpyridine is a valuable reagent in medicinal chemistry and materials science, prized for its unique electronic and steric properties. However, the inherent reactivity of the 2-fluoropyridine moiety, combined with the potential for ring-strain release in the cyclopropyl group, presents specific stability challenges during chemical transformations. Understanding these potential decomposition pathways is critical for achieving high yields and purity in your reactions.

The 2-fluoro substituent makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is approximately 320 times greater than that of its 2-chloro analogue.[1][2] While this enhanced reactivity is often synthetically advantageous, it can also lead to undesired side reactions and decomposition if not carefully controlled. Furthermore, the cyclopropyl ring, while generally robust, can undergo ring-opening under certain conditions, particularly in the presence of strong acids, electrophiles, or radical species.[3][4][5]

This guide provides a systematic approach to identifying and mitigating these potential issues, ensuring the integrity of your 5-Cyclopropyl-2-fluoro-4-methylpyridine throughout your experimental workflow.

Troubleshooting Guide: Preventing Decomposition

This section addresses common problems encountered during reactions with 5-Cyclopropyl-2-fluoro-4-methylpyridine, offering explanations for the underlying chemistry and providing actionable solutions.

Issue 1: Unidentified Impurities or Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Formation of multiple unexpected byproducts observed by TLC, LC-MS, or NMR.

  • Lower than expected yield of the desired substitution product.

  • Discoloration of the reaction mixture.

Potential Causes & Solutions:

Potential CauseChemical RationaleRecommended Preventative Measures
Excessively Strong Nucleophile/Base The high reactivity of the 2-fluoro group can lead to over-reaction or side reactions with highly reactive nucleophiles or strong bases. This can include deprotonation of the methyl group followed by undesired subsequent reactions.- Use the mildest effective nucleophile and base combination. - Consider using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, Et₃N) instead of strong alkoxides or hydroxides. - For sensitive substrates, employ pre-formed salts of the nucleophile.
Elevated Reaction Temperatures High temperatures can provide the activation energy for alternative, undesired reaction pathways, including decomposition of the starting material or product.- Screen for the lowest effective reaction temperature. - Start with room temperature or even sub-ambient temperatures and slowly warm the reaction only if necessary. - Utilize microwave irradiation for controlled, rapid heating to minimize prolonged exposure to high temperatures.
Presence of Protic Solvents Protic solvents can participate in the reaction, potentially acting as competing nucleophiles or facilitating proton-mediated decomposition pathways.- Employ aprotic polar solvents such as DMF, DMAc, NMP, or DMSO for SNAr reactions. - Ensure all solvents are anhydrous to prevent hydrolysis of the starting material or activated intermediates.
Retro-Michael Addition If your nucleophile or other reagents contain a Michael acceptor moiety, the basic conditions of the SNAr reaction can trigger a retro-Michael addition, leading to decomposition.[1]- Carefully evaluate the structure of all reactants for functionalities susceptible to retro-Michael addition. - If possible, modify the synthetic route to avoid such combinations or protect the susceptible group.
Issue 2: Evidence of Cyclopropyl Ring Opening

Symptoms:

  • Appearance of linear or rearranged isomers in the product mixture.

  • Mass spectrometry data indicating the addition of elements from the reaction medium to a C3 unit.

  • Complex, uninterpretable proton NMR spectra in the aliphatic region.

Potential Causes & Solutions:

Potential CauseChemical RationaleRecommended Preventative Measures
Strongly Acidic Conditions The cyclopropyl group is susceptible to protonation and subsequent ring-opening to form a stabilized carbocation.[3] Pyridine hydrochloride has been shown to induce cyclopropane ring-opening.[3]- Avoid the use of strong, non-coordinating acids (e.g., HCl, H₂SO₄). - If acidic conditions are necessary, use milder, buffered systems or Lewis acids that are less prone to protonolysis.
Presence of Strong Electrophiles Electrophilic attack on the cyclopropyl ring can lead to the formation of a cationic intermediate that readily undergoes ring-opening.- Scrutinize all reagents for strong electrophilic character. - If an electrophilic step is required, consider performing it on a precursor molecule before the introduction of the cyclopropyl pyridine moiety.
Radical Initiators or Conditions Radical-mediated ring-opening of cyclopropanes is a known process, especially for cyclopropyl olefins and cyclopropanols.[4][5]- Degas reaction mixtures to remove oxygen, a potential radical promoter. - Avoid the use of radical initiators (e.g., AIBN, benzoyl peroxide) unless specifically required by the desired transformation. - Be cautious with transition metal catalysts, as some can promote single-electron transfer processes.
Palladium Catalysis Certain palladium catalysts, particularly in the presence of specific ligands, can catalyze the ring-opening of cyclopropyl ketones.[6] While not a ketone, this highlights the potential for transition metal-mediated ring-opening.- When performing palladium-catalyzed cross-coupling reactions, carefully screen ligands and reaction conditions. - Lower reaction temperatures and shorter reaction times may minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Is 5-Cyclopropyl-2-fluoro-4-methylpyridine stable to common lithiation conditions?

A1: Caution is advised. While direct lithiation of the pyridine ring at positions 3 or 6 might be possible with careful control of temperature and reagents (e.g., using LDA at low temperatures), there are significant risks. The 2-fluoro group can direct ortho-lithiation, but it is also a leaving group, which can lead to complex mixtures. Furthermore, strong organolithium reagents can potentially attack the cyclopropyl ring.

Recommended Approach:

  • If functionalization at a specific position is required, consider alternative strategies such as halogen-metal exchange from a brominated precursor or using directed ortho-metalation with a suitable directing group.

  • Always perform lithiation at low temperatures (e.g., -78 °C) and quench the reaction at that temperature before warming.

  • Carefully analyze the crude reaction mixture to check for byproducts arising from defluorination or cyclopropyl ring modification.

Q2: What are the optimal conditions for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?

A2: The 2-fluoro substituent can be used as a leaving group in some cross-coupling reactions, though it is less reactive than chloro, bromo, or iodo substituents. If the intention is to couple at another position (e.g., a pre-installed bromide or triflate), the 2-fluoro group should be stable under many standard cross-coupling conditions.

Key Considerations:

  • Catalyst Choice: Use a palladium catalyst and ligand system known to be effective for pyridyl substrates. Electron-rich and bulky phosphine ligands are often successful.

  • Base Selection: A mild base such as K₃PO₄, K₂CO₃, or CsF is recommended to avoid decomposition of the starting material.

  • Temperature Control: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Prolonged heating at high temperatures should be avoided.

  • Inert Atmosphere: As with most cross-coupling reactions, maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.

Q3: Can I perform reactions in protic solvents like ethanol or methanol?

A3: It is generally not recommended, especially under basic or neutral conditions. The 2-fluoropyridine moiety is highly activated towards nucleophilic attack. Alcohols can act as nucleophiles, leading to the formation of the corresponding 2-alkoxypyridine as a byproduct. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration. Aprotic solvents are the preferred choice for most transformations involving this substrate.

Experimental Workflow Diagrams

Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Cyclopropyl-2-fluoro-4-methylpyridine and Nucleophile in Anhydrous Aprotic Solvent (e.g., DMF, DMSO) inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert base Add Mild Base (e.g., K₂CO₃, DIPEA) inert->base monitor Monitor Reaction Progress by TLC/LC-MS at Controlled Temperature base->monitor quench Quench Reaction (e.g., with Water or Sat. NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: Recommended workflow for SNAr reactions.

Decision Tree for Troubleshooting Low Yields

Caption: Decision tree for troubleshooting reactions.

References

  • PubChem. 5-Cyclopropyl-2-fluoro-4-methylpyridine. Available at: [Link]

  • PubChem. 2-Fluoro-4-methylpyridine. Available at: [Link]

  • Chemsrc. 2-Fluoro-4-methylpyridine. Available at: [Link]

  • Pellacani, L., Tardella, P. A., & Loreto, M. A. (1982). Cyclopropane ring opening with pyridine hydrochloride. The Journal of Organic Chemistry, 47(25), 5088-5089. Available at: [Link]

  • Hart, E. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094-9100. Available at: [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • Beilstein Journal of Organic Chemistry. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]

  • PubMed. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]

  • ACS Publications. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Available at: [Link]

  • ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Available at: [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

  • ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available at: [Link]

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Available at: [Link]

  • ACS Publications. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Available at: [Link]

  • YouTube. Pyridine Nucleophilic Reactions | Favourable Positions. Available at: [Link]

  • Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Cyclopropyl-2-fluoro-4-methylpyridine

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel small molecules is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel small molecules is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing unambiguous structural information. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Cyclopropyl-2-fluoro-4-methylpyridine, a compound featuring a trifecta of functionalities—a fluorinated pyridine core, a methyl group, and a cyclopropyl moiety—that are of significant interest in medicinal chemistry.

The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Similarly, the cyclopropyl ring introduces conformational rigidity and unique electronic properties. Understanding the interplay of these substituents on the NMR spectrum is crucial for confirming the identity and purity of synthesized compounds. This guide will provide a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 5-Cyclopropyl-2-fluoro-4-methylpyridine, compare it with simpler analogues to highlight key spectral features, and present a comprehensive experimental protocol for acquiring high-quality data.

Theoretical ¹H and ¹³C NMR Spectral Analysis of 5-Cyclopropyl-2-fluoro-4-methylpyridine

A thorough understanding of the expected NMR spectrum is the first step in any structural analysis. By dissecting the molecule into its constituent parts and considering the electronic effects of each substituent, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Cyclopropyl-2-fluoro-4-methylpyridine is anticipated to exhibit distinct signals for the aromatic protons, the methyl protons, and the cyclopropyl protons.

  • Aromatic Protons (H-3 and H-6): The pyridine ring possesses two protons at positions 3 and 6.

    • H-6: This proton is expected to appear as a singlet, or a very finely split doublet due to a small long-range coupling with the fluorine at C-2. Its chemical shift will be downfield, likely in the range of δ 8.0-8.2 ppm , influenced by the adjacent nitrogen atom.

    • H-3: This proton will experience coupling to the fluorine atom at the adjacent C-2 position. This will result in a doublet with a characteristic ³JH-F coupling constant of approximately 5-10 Hz [1]. The chemical shift is predicted to be around δ 6.8-7.0 ppm .

  • Methyl Protons (-CH₃): The methyl group at C-4 will give rise to a singlet, as there are no adjacent protons to couple with. A slight long-range coupling to H-3 might be observable with high-resolution instruments. The expected chemical shift is in the range of δ 2.2-2.4 ppm [2].

  • Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group will present a more complex set of signals due to the diastereotopic nature of the methylene protons.

    • Methine Proton (-CH-): The single proton on the carbon attached to the pyridine ring is expected to be a multiplet, likely a nonet, due to coupling with the four adjacent methylene protons. Its chemical shift will be in the range of δ 1.8-2.0 ppm [3].

    • Methylene Protons (-CH₂-): The four methylene protons are diastereotopic and will appear as two distinct multiplets in the upfield region of the spectrum, characteristic of cyclopropyl rings. These are anticipated around δ 0.9-1.1 ppm and δ 0.6-0.8 ppm [3].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, with the carbon atoms directly bonded to the fluorine atom exhibiting characteristic splitting.

  • Pyridine Ring Carbons:

    • C-2: This carbon, directly attached to the fluorine atom, will be significantly affected. It is expected to appear as a doublet with a large one-bond C-F coupling constant (¹JC-F) of approximately 230-260 Hz [4]. Its chemical shift will be in the downfield region, predicted to be around δ 160-165 ppm .

    • C-3: This carbon will show a smaller two-bond C-F coupling (²JC-F) of about 15-25 Hz and is expected around δ 115-120 ppm .

    • C-4: The carbon bearing the methyl group will be influenced by both the methyl and fluoro substituents, with an expected chemical shift of δ 145-150 ppm . It will also exhibit a three-bond C-F coupling (³JC-F) of approximately 3-5 Hz .

    • C-5: The carbon attached to the cyclopropyl group is predicted to be in the region of δ 130-135 ppm , with a four-bond C-F coupling that may be too small to resolve.

    • C-6: This carbon, adjacent to the nitrogen, is expected around δ 148-152 ppm and will show a three-bond C-F coupling (³JC-F) of roughly 3-7 Hz .

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected to be a singlet around δ 18-22 ppm [5].

  • Cyclopropyl Carbons (-CH- and -CH₂-):

    • Methine Carbon (-CH-): The carbon directly attached to the pyridine ring will be found at approximately δ 15-20 ppm .

    • Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropyl ring will appear as a single peak in the upfield region, around δ 8-12 ppm .

Comparative Spectral Analysis

To underscore the unique spectral features of 5-Cyclopropyl-2-fluoro-4-methylpyridine, a comparison with simpler, related molecules is instructive.

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
2-Fluoropyridine H-6: ~8.2 (ddd), H-3: ~6.9 (ddd), H-4: ~7.8 (m), H-5: ~7.2 (m)[6]C-2: ~163 (d, ¹JC-F ≈ 236 Hz), C-6: ~149 (d, ³JC-F ≈ 7 Hz), C-4: ~140 (d, ³JC-F ≈ 16 Hz), C-3: ~110 (d, ²JC-F ≈ 41 Hz), C-5: ~123 (d, ⁴JC-F ≈ 4 Hz)[4]
4-Methylpyridine H-2,6: ~8.5 (d), H-3,5: ~7.1 (d), -CH₃: ~2.3 (s)[2]C-2,6: ~149, C-3,5: ~124, C-4: ~147, -CH₃: ~21[5]
Cyclopropylbenzene Aromatic: 7.2-7.0 (m), -CH-: ~1.8 (m), -CH₂-: ~0.9 (m), ~0.6 (m)[3]Aromatic: 144, 128, 126, 125, -CH-: ~15, -CH₂-: ~10
5-Cyclopropyl-2-fluoro-4-methylpyridine (Predicted) H-6: 8.0-8.2 (s or d), H-3: 6.8-7.0 (d), -CH₃: 2.2-2.4 (s), -CH-: 1.8-2.0 (m), -CH₂-: 0.9-1.1 (m), 0.6-0.8 (m)C-2: 160-165 (d, ¹JC-F), C-6: 148-152 (d, ³JC-F), C-4: 145-150 (d, ³JC-F), C-5: 130-135, C-3: 115-120 (d, ²JC-F), -CH₃: 18-22, -CH-: 15-20, -CH₂-: 8-12

The comparison highlights how the presence of all three substituents in the target molecule leads to a unique and diagnostic set of signals. The characteristic large ¹JC-F coupling is a definitive indicator of the fluorine's position, while the upfield cyclopropyl signals are unmistakable.

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is contingent on a well-defined experimental protocol.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 5-Cyclopropyl-2-fluoro-4-methylpyridine.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

3. Instrument Setup and ¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field if necessary.

  • Set the following acquisition parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets (or doublets for C-F coupling).

    • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants.

Visualizing the Structure and Key NMR Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key through-bond J-couplings that are critical for spectral assignment.

Caption: Molecular structure of 5-Cyclopropyl-2-fluoro-4-methylpyridine with atom numbering.

J_Couplings F F C2 C2 F->C2 ¹JCF C3 C3 F->C3 ²JCF H3 H3 F->H3 ³JHF C4 C4 F->C4 ³JCF C6 C6 F->C6 ³JCF H3->C4 C5 C5 C4->C5 H6 H6 C6->H6 C5->C6

Caption: Key through-bond J-couplings in 5-Cyclopropyl-2-fluoro-4-methylpyridine.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Cyclopropyl-2-fluoro-4-methylpyridine are predicted to exhibit a rich and informative set of signals. The presence of the fluorine atom introduces characteristic couplings that are invaluable for structural confirmation, particularly the large one-bond C-F coupling and the observable three-bond H-F coupling. The distinct upfield signals of the cyclopropyl group and the singlet from the methyl group further contribute to the unique spectral fingerprint of this molecule. By leveraging the predictive power of NMR theory and comparing with known analogues, researchers can confidently identify and characterize this and related fluorinated pyridine derivatives, accelerating the pace of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High-resolution nuclear magnetic resonance spectroscopy. Elsevier.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • SpectraBase. (n.d.). 4-Methylpyridine. Retrieved January 25, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine: A Validated Two-Step Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 5-cyclopropyl-2-fluoro-4-methylpyridine scaffold represents a key building block in the development of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 5-cyclopropyl-2-fluoro-4-methylpyridine scaffold represents a key building block in the development of novel therapeutics. Its unique combination of a fluorinated pyridine core and a cyclopropyl moiety offers desirable physicochemical properties, including metabolic stability and enhanced binding interactions. This guide provides a detailed, validated synthetic route to this valuable compound, alongside a critical comparison with an alternative methodology, supported by experimental data and mechanistic insights.

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of drug discovery. The incorporation of a fluorine atom can significantly modulate the pKa, lipophilicity, and metabolic stability of a molecule. Similarly, the cyclopropyl group, a "bioisostere" of the phenyl ring, can improve potency and reduce off-target effects. The target molecule, 5-Cyclopropyl-2-fluoro-4-methylpyridine, thus presents an attractive scaffold for library synthesis and lead optimization. This guide focuses on a robust and scalable two-step synthesis commencing from the readily available 2-amino-4-methylpyridine, involving a bromination-fluorination sequence followed by a Suzuki-Miyaura cross-coupling reaction.

Proposed Primary Synthetic Route: A Two-Step Halogenation Followed by Cross-Coupling

A validated and efficient pathway to 5-Cyclopropyl-2-fluoro-4-methylpyridine involves the initial synthesis of a key intermediate, 5-bromo-2-fluoro-4-methylpyridine, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group.

Step 1 & 2: Synthesis of 5-bromo-2-fluoro-4-methylpyridine

The initial steps focus on the regioselective halogenation of 2-amino-4-methylpyridine. A one-pot bromination followed by a Balz-Schiemann reaction provides the desired 5-bromo-2-fluoro-4-methylpyridine intermediate in good yield. This procedure is adapted from a documented patent, ensuring its industrial applicability[1].

Experimental Protocol:

Step 1: 5-bromo-2-amino-4-methylpyridine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in acetonitrile, an aqueous solution of sodium bromide (0.66 eq) and sodium bromate (0.33 eq) is added at 0 °C (ice bath).

  • Concentrated sulfuric acid (1.5 eq) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is recrystallized from an ethyl acetate/petroleum ether mixture to yield 5-bromo-2-amino-4-methylpyridine.

Step 2: 5-bromo-2-fluoro-4-methylpyridine

  • The 5-bromo-2-amino-4-methylpyridine (1.0 eq) is dissolved in anhydrous hydrogen fluoride.

  • The solution is cooled to -78 °C, and sodium nitrite (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at -5 to 5 °C for 30 minutes and then warmed to 30-70 °C for 30-60 minutes.

  • The reaction is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is recrystallized to afford 5-bromo-2-fluoro-4-methylpyridine[1].

StepReactantsReagentsSolventTemperatureTimeYield
12-amino-4-methylpyridineNaBr, NaBrO₃, H₂SO₄Acetonitrile/Water0 °C to RT3 h~93%[1]
25-bromo-2-amino-4-methylpyridineNaNO₂, HFAnhydrous HF-78 °C to 70 °C1-2 h~84.5%[1]

Causality of Experimental Choices:

  • The use of a bromide/bromate system in acidic media for bromination is an effective and milder alternative to using elemental bromine.

  • The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring from an amino group via a diazonium salt intermediate. The use of anhydrous hydrogen fluoride serves as both the solvent and the fluoride source.

Step 3: Suzuki-Miyaura Cross-Coupling

With the key 5-bromo-2-fluoro-4-methylpyridine intermediate in hand, the final step is the introduction of the cyclopropyl group via a Suzuki-Miyaura cross-coupling reaction. This reaction is well-precedented for the coupling of heteroaryl halides with cyclopropylboronic acid derivatives[2][3][4][5][6][7].

Experimental Protocol:

  • To a degassed mixture of 5-bromo-2-fluoro-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent mixture of toluene and water (e.g., 4:1), a palladium catalyst and ligand are added.

  • A common catalyst/ligand system is Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or P(Cy)₃ (4-10 mol%).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred until completion (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 5-Cyclopropyl-2-fluoro-4-methylpyridine.

ReactantsCatalyst/LigandBaseSolventTemperatureTypical Yield
5-bromo-2-fluoro-4-methylpyridine, Cyclopropylboronic acidPd(OAc)₂ / SPhosK₂CO₃ or Cs₂CO₃Toluene/Water80-100 °CGood to Excellent[2][3]

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for efficient oxidative addition of the palladium to the C-Br bond and subsequent reductive elimination.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. A biphasic solvent system like toluene/water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Alternative Synthetic Route: Negishi Cross-Coupling

An alternative and equally viable approach for the final C-C bond formation is the Negishi cross-coupling reaction[8][9][10]. This method utilizes an organozinc reagent instead of a boronic acid.

Comparative Analysis:

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Cyclopropylboronic acid or its estersCyclopropylzinc halides
Reagent Stability Boronic acids are generally air and moisture stable solids.Organozinc reagents are typically moisture and air-sensitive and often prepared in situ.
Reaction Conditions Generally mild, tolerant of a wide range of functional groups.Also mild and functional group tolerant, but requires stricter anhydrous conditions.
Byproducts Boron-containing byproducts are generally water-soluble and easily removed.Zinc salts are the byproducts.
Commercial Availability Cyclopropylboronic acid and its derivatives are widely available commercially.Cyclopropylzinc reagents are less commonly available and often need to be prepared from the corresponding Grignard or lithium reagent.

Expertise & Experience Insights:

While both the Suzuki-Miyaura and Negishi couplings are powerful tools for C-C bond formation, the Suzuki-Miyaura reaction is often preferred in industrial settings for its operational simplicity and the use of more stable and readily available boronic acid reagents. The Negishi coupling, however, can sometimes offer higher reactivity for challenging substrates. For the synthesis of 5-Cyclopropyl-2-fluoro-4-methylpyridine, the Suzuki-Miyaura coupling represents a more practical and cost-effective choice for large-scale production.

Visualizing the Synthetic Pathways

Caption: Primary and alternative synthetic routes to 5-Cyclopropyl-2-fluoro-4-methylpyridine.

Conclusion and Future Outlook

The presented two-step halogenation followed by a Suzuki-Miyaura cross-coupling provides a robust, scalable, and well-documented route to 5-Cyclopropyl-2-fluoro-4-methylpyridine. The use of readily available starting materials and well-understood reaction mechanisms makes this a highly reliable method for both academic and industrial laboratories. While the Negishi coupling offers a viable alternative, the operational advantages of the Suzuki-Miyaura reaction make it the preferred method for this specific transformation. Future research may focus on the development of a direct C-H cyclopropylation of 2-fluoro-4-methylpyridine to further streamline the synthesis, although this would require significant optimization to achieve the desired regioselectivity and yield.

References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(4), 589–592.
  • Bellina, F., & Rossi, R. (2011). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. European Journal of Organic Chemistry, 2011(18), 3263–3285.
  • Krasovskiy, A., & Knochel, P. (2006). A general and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions.
  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Deng, M.-Z., et al. (1998). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (23), 3807–3812.
  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Tetrahedron Letters, 34(37), 5937–5940.
  • Wang, L., et al. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(17), 7582–7588.
  • Wallace, O. B. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(3), 379–381.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
  • Nguyen, V., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Movassaghi, M., & Hill, M. D. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76.
  • Nagaki, A., et al. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry.
  • Plevin, M. J., et al. (2023).
  • Nguyen, V., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 60(40), 151109.
  • Negishi Coupling. (2022, January 29). YouTube. Retrieved from [Link]

  • Topczewski, J. J., & Sarlah, D. (2018).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stanetty, P., & Schnürch, M. (2006).
  • Heravi, M. M., et al. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett, 28(15), 1935–1938.
  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18029–18040.
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Validation

A Senior Application Scientist's Guide to Comparative Docking of 5-Cyclopropyl-2-fluoro-4-methylpyridine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyridine Scaffold and In-Silico Analysis The pyridine ring is a cornerstone of modern medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine Scaffold and In-Silico Analysis

The pyridine ring is a cornerstone of modern medicinal chemistry. As a privileged scaffold, this nitrogen-bearing heterocycle is a key component in over 7,000 drug molecules and 95 FDA-approved pharmaceuticals.[1][2] Its prevalence is due to several key factors: the nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target interaction, while the aromatic ring can participate in π-π stacking.[3][4] Furthermore, the pyridine ring's structure can be readily modified, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.[2][5]

The specific scaffold, 5-Cyclopropyl-2-fluoro-4-methylpyridine, incorporates several features of high interest. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group introduces a three-dimensional element that can explore complex binding pockets.[6][7] Analogs of the closely related 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[8]

Before committing to the time and resource-intensive process of chemical synthesis and in-vitro testing, a robust computational assessment is invaluable. Molecular docking, a key technique in computer-aided drug design (CADD), allows us to predict how these designed analogs will bind to a protein target.[9] This guide provides a comprehensive, in-depth protocol for conducting a comparative docking study, using iNOS as our exemplary target, to prioritize the most promising analogs for synthesis.

Pillar 1: Rationale for Target Selection - Inducible Nitric Oxide Synthase (iNOS)

The choice of a biological target is the first critical step. Based on published literature, substituted 4-methylpyridine analogs show significant inhibitory activity against iNOS.[8] Overproduction of nitric oxide by iNOS is a key pathological feature in various inflammatory conditions and neurological disorders. Therefore, designing selective inhibitors for iNOS is a therapeutically relevant goal.

For this study, we will use the crystal structure of the human inducible nitric oxide synthase oxygenase domain. A suitable entry can be obtained from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). For instance, PDB ID: 1NSI provides a high-resolution structure of human iNOS co-crystallized with an inhibitor, which is an ideal starting point for defining the binding site.[10]

Pillar 2: The Comparative Docking Workflow - A Self-Validating System

A successful docking study is more than just generating a score; it's a systematic process designed to minimize variables and produce reliable, comparable data. The workflow is designed to be self-validating by including a crucial redocking step.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (e.g., PDB: 1NSI) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid PrepLig 3. Ligand Preparation (Design analogs, 3D conversion, energy minimization) Dock 6. Docking Analogs (Run simulations) PrepLig->Dock Redock 5. Protocol Validation (Redock native ligand) Grid->Redock Redock->Dock Analyze 7. Results Analysis (Compare binding energies and poses) Select 8. Candidate Selection (Prioritize for synthesis) Analyze->Select

Caption: Overall workflow for a comparative molecular docking study.

Pillar 3: Detailed Experimental Protocols

Here, we detail the methodologies for each stage of the workflow. The following protocols are based on the widely-used and well-validated software suite AutoDock Vina, often used in conjunction with visualization tools like UCSF ChimeraX and AutoDock Tools (ADT).[11][12][13]

Protocol 1: Receptor Preparation

The goal of this protocol is to prepare the raw PDB structure for docking by correcting for common structural artifacts and adding necessary parameters.

Causality: Raw crystal structures contain non-essential molecules (e.g., water, ions) that can interfere with docking calculations.[14] They also lack hydrogen atoms, which are critical for defining correct ionization states and hydrogen bonding networks. Adding charges (like Gasteiger charges) is necessary for the scoring function to calculate electrostatic interactions.[11]

  • Obtain Structure: Download the PDB file (e.g., 1NSI.pdb) from the RCSB PDB website.

  • Clean Structure: Open the PDB file in a molecular viewer (e.g., UCSF ChimeraX, Discovery Studio).

    • Remove all water molecules (solvent).

    • Remove any co-factors or ions not essential for binding.

    • Isolate the protein chain(s) of interest. In many cases, iNOS functions as a dimer, but for docking into a single active site, using a monomer is sufficient.[14]

    • Separate the co-crystallized (native) ligand and save it as a separate file. This will be our positive control.

  • Prepare in AutoDock Tools (ADT):

    • Open the cleaned protein PDB file.

    • Go to Edit -> Hydrogens -> Add. Choose "Polar only".

    • Go to Edit -> Charges -> Add Gasteiger Charges.

    • Save the prepared receptor in the required PDBQT format (File -> Save -> Write PDBQT). This format includes atomic coordinates, partial charges, and atom types.

Protocol 2: Ligand Preparation

This protocol ensures that our designed analogs are in a chemically correct, low-energy 3D conformation before docking.

Causality: Ligands drawn in 2D sketching software lack 3D coordinates. They must be converted to 3D and then subjected to energy minimization. This process finds a stable, low-energy conformation of the molecule, which is a more realistic starting point for the docking simulation.[15][16]

  • Design Analogs: Create a small library of 5-Cyclopropyl-2-fluoro-4-methylpyridine analogs. For a comparative study, it is best to modify a single position to understand structure-activity relationships (SAR). For example, let's add different substituents at the 6-position of the pyridine ring.

  • 2D to 3D Conversion: Use a program like ChemDraw or MarvinSketch to draw the 2D structures of your analogs and the native ligand. Save them in a format like SDF or MOL2.

  • Energy Minimization and PDBQT Conversion (using ADT):

    • Open each ligand file in ADT (Ligand -> Input -> Open).

    • ADT will automatically detect the root and rotatable bonds. Verify these are correct.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT). This process assigns charges and defines rotatable torsions.

Protocol 3: Docking Simulation & Validation

This is the core computational experiment where the software predicts the binding pose and affinity.

Causality: The docking algorithm systematically searches for the best possible binding poses of the flexible ligand within the rigid receptor's active site.[17][18] A grid box is used to define this search space, focusing the computational effort on the region of interest and saving time.[12]

  • Grid Box Generation:

    • In ADT, load the prepared receptor PDBQT file.

    • Load the native ligand PDBQT file. This helps visualize the known binding site.

    • Open the Grid Box tool (Grid -> Grid Box).

    • Adjust the center and dimensions of the box to encompass the entire active site, typically with a 10 Å buffer around the native ligand. Record the center coordinates and dimensions.[19]

  • Protocol Validation (Redocking):

    • This is a critical self-validation step. [20] Before docking your novel analogs, you must prove your protocol can replicate experimental results.

    • Dock the extracted native ligand back into the receptor's active site using the grid parameters you just defined.

    • Success Criterion: The top-ranked docked pose should have a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original co-crystallized position.[18][21] A low RMSD confirms that your docking parameters are valid.

  • Running AutoDock Vina:

    • Vina is typically run from the command line.[22] You will need a simple configuration text file (conf.txt) that specifies the input files and grid parameters.

    • Execute the docking run from the terminal: vina --config conf.txt --log log.txt

    • Repeat this process for each of your designed analogs.

Pillar 4: Data Presentation and Analysis

The output of a Vina docking run is a PDBQT file containing multiple predicted binding modes (usually 9) and their corresponding binding affinities in kcal/mol.[9]

Causality: The binding affinity score is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable interaction between the ligand and the protein.[9][23] However, the score alone is not sufficient. Visual inspection of the binding pose is crucial to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed with appropriate donors/acceptors).[24]

G cluster_protein Protein Active Site cluster_ligand Ligand A His320 B Tyr450 C Asp210 D Val180 L1 Pyridine N L1->B H-Bond L1->C Electrostatic L2 Fluorine L2->A Halogen Bond L3 Cyclopropyl L3->D Hydrophobic Interaction

Caption: Key interactions governing ligand binding in an active site.

Quantitative Data Summary

The results for the top-ranked pose of each analog should be compiled into a table for easy comparison.

Analog IDSubstituent (R) at C6Binding Affinity (kcal/mol)Key Interactions Observed (with iNOS residues)
Control Native Ligand (from 1NSI)-9.8H-bond with Tyr485, Pi-stacking with Trp366
ANA-01 -H-7.5H-bond with Tyr485
ANA-02 -CH3-8.2H-bond with Tyr485, Hydrophobic contact with Val346
ANA-03 -OCH3-8.9H-bond with Tyr485 & Ser258, Hydrophobic contact
ANA-04 -NH2-9.5H-bond with Tyr485 & Asp378 (salt bridge)

Note: Data is hypothetical for illustrative purposes.

Qualitative Analysis
  • Binding Energy: Compare the binding affinities of your analogs. In the table above, ANA-04 shows the most promising score, even better than the parent compound ANA-01.[25]

  • Binding Pose and Interactions: Load the receptor PDBQT and the output PDBQT files for your top analogs into a visualizer.

    • Does the pyridine nitrogen form a hydrogen bond, as expected?

    • Does the cyclopropyl group sit in a hydrophobic pocket?

    • Does the fluorine atom engage in favorable interactions?

    • Compare the binding mode of your best analog (ANA-04) to that of the native ligand. Do they occupy the same space and make similar key interactions? A similar binding mode to a known potent inhibitor increases confidence in the result.

Conclusion: From Data to Decision

This comparative docking guide outlines a systematic, scientifically-grounded approach to prioritizing novel chemical matter for synthesis. By following this workflow—from careful target and ligand preparation to protocol validation and multi-faceted results analysis—researchers can confidently identify analogs with the highest probability of success in subsequent in-vitro assays. Based on our hypothetical results, analog ANA-04 , with its amino substituent, demonstrates the strongest predicted binding affinity due to its ability to form an additional hydrogen bond and potential salt bridge. It, therefore, represents the highest priority candidate for synthesis and biological evaluation in the quest for novel iNOS inhibitors.

References

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  • De, S., Kumar S, K. A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 800-825. [Link]

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Comparative

A Head-to-Head Comparison of 5-Cyclopropyl-2-fluoro-4-methylpyridine and Its Non-Cyclopropyl Analogs in a Drug Discovery Context

Introduction: The Strategic Role of the 2-Fluoropyridine Scaffold and C-5 Substitution In modern medicinal chemistry, the 2-fluoropyridine moiety is a privileged scaffold, frequently incorporated into drug candidates to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 2-Fluoropyridine Scaffold and C-5 Substitution

In modern medicinal chemistry, the 2-fluoropyridine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance binding affinity and modulate physicochemical properties. The fluorine atom at the C-2 position acts as a hydrogen bond acceptor and can favorably interact with target proteins, while also influencing the pKa of the pyridine nitrogen. The substitution at the C-5 position is a critical handle for tuning a compound's overall profile, particularly its metabolic stability, lipophilicity, and target engagement.

This guide provides a comprehensive head-to-head comparison of 5-Cyclopropyl-2-fluoro-4-methylpyridine against its non-cyclopropyl analogs, specifically the 5-ethyl and 5-methyl derivatives. The cyclopropyl group is a unique substituent, often employed as a "metabolic blocker" and a conformationally restricted hydrophobic element.[1][2] Understanding the empirical differences imparted by this small ring system compared to simple alkyl groups is crucial for researchers in drug development aiming to optimize lead compounds. We will delve into the physicochemical properties, metabolic fate, and potential biological activity implications, supported by detailed experimental protocols for direct evaluation.

Structural Analogs and Physicochemical Properties: A Foundation for Comparison

The introduction of a cyclopropyl group in place of an ethyl or methyl group subtly alters the molecule's size, shape, and electronics. The cyclopropane ring's three carbon atoms are coplanar, and its C-H bonds are shorter and stronger than those in alkanes, a feature that has profound implications for its metabolic stability.[3]

G cluster_0 Core Scaffold cluster_1 C-5 Analogs cluster_2 Resulting Compounds core A Cyclopropyl core->A B Ethyl core->B C Methyl core->C imgA imgB imgC

Caption: Structural relationship of the C-5 analogs.

These seemingly minor structural changes lead to distinct physicochemical profiles, which are critical predictors of a compound's pharmacokinetic behavior. The cyclopropyl group, despite having three carbon atoms like a propyl group, increases lipophilicity (cLogP) to a lesser extent than an ethyl group, while offering greater rigidity.

Property5-Cyclopropyl-2-fluoro-4-methylpyridine5-Ethyl-2-fluoro-4-methylpyridine2-Fluoro-4,5-dimethylpyridine
Molecular Formula C₉H₁₀FN[4]C₈H₁₀FN[5]C₇H₈FN
Molecular Weight ( g/mol ) 151.18[4]139.17125.14
cLogP (Calculated) 2.6[4]~2.2[6]~1.8
Boiling Point (°C) Not available178[5]Not available
Density (g/mL) Not available0.921[5]Not available

Table 1: Comparative Physicochemical Properties. Data for 2-Fluoro-4,5-dimethylpyridine and cLogP for the ethyl analog are estimated based on structurally similar compounds.

Metabolic Stability: The Cyclopropyl Advantage

One of the most compelling reasons to incorporate a cyclopropyl group is to enhance metabolic stability.[2][7] Small alkyl groups, particularly when attached to an aromatic ring, are susceptible to oxidation by cytochrome P450 (CYP) enzymes. An ethyl group can be hydroxylated at the benzylic position, and a methyl group can be oxidized to a hydroxymethyl and subsequently a carboxylic acid.

The cyclopropyl group, however, is significantly more resistant to this type of metabolism. The high C-H bond dissociation energy makes the initial hydrogen atom abstraction—the rate-limiting step for most CYP-mediated oxidation—energetically unfavorable.[1] This often diverts metabolism away from the substituent, preserving the parent compound and extending its half-life.

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis prep1 Thaw Liver Microsomes & Test Compound Stock prep2 Prepare Incubation Mix: Buffer, MgCl₂, Compound prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Initiate with NADPH Start Timer (t=0) react1->react2 react3 Incubate at 37°C with Agitation react2->react3 quench1 Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 45 min) react3->quench1 quench2 Quench with Acetonitrile + Internal Standard quench1->quench2 quench3 Centrifuge to Pellet Protein quench2->quench3 quench4 Analyze Supernatant by LC-MS/MS quench3->quench4

Caption: Workflow for a typical liver microsomal stability assay.

Expected Experimental Outcome:

An in vitro liver microsomal stability assay would likely demonstrate a significantly longer half-life (t½) and lower intrinsic clearance (CLint) for the cyclopropyl analog compared to its ethyl and methyl counterparts.

CompoundExpected Half-Life (t½, min)Expected Intrinsic Clearance (CLint, µL/min/mg)
5-Cyclopropyl-2-fluoro-4-methylpyridine> 60< 10
5-Ethyl-2-fluoro-4-methylpyridine20 - 4030 - 60
2-Fluoro-4,5-dimethylpyridine15 - 3040 - 80

Table 2: Hypothetical Comparative Metabolic Stability Data in Human Liver Microsomes. These values are illustrative and serve to highlight the expected trend.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard method to determine the metabolic stability of a test compound using human liver microsomes. The rate of disappearance of the parent compound is monitored over time.

Causality Statement: This assay mimics Phase I metabolism in the liver. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[8] The reaction requires NADPH as a cofactor to donate electrons to the CYP enzyme cycle.[8] The reaction is stopped with a cold organic solvent (acetonitrile) which precipitates the proteins and halts enzymatic activity.[8]

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock

  • Magnesium Chloride (MgCl₂) solution

  • Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • On the day of the experiment, thaw liver microsomes on ice.

    • Prepare the main incubation mixture in 0.1 M phosphate buffer containing MgCl₂. Dilute the microsomes into this buffer to achieve a final protein concentration of 0.5 mg/mL.[8]

    • Dilute the test compounds to an intermediate concentration. The final concentration in the incubation should be 1 µM, with the final DMSO concentration at or below 0.5% to avoid enzyme inhibition.

  • Incubation:

    • Add the diluted test compound to the wells of the 96-well plate.

    • Add the microsomal mixture to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[9]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding pre-warmed NADPH solution to each well. This marks time zero (t=0).

    • For the t=0 time point, add the quenching solution (ice-cold acetonitrile with internal standard) immediately after adding NADPH.

  • Time Course:

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), stop the reaction in the corresponding wells by adding a volume of the ice-cold acetonitrile quenching solution.[10]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at ~4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the appropriate equations that factor in the protein concentration.

Biological Activity: A Kinase Inhibition Case Study

2-Fluoropyridine derivatives are common building blocks for kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase. The C-5 substituent extends into the solvent-exposed region or can be designed to probe deeper into a hydrophobic pocket.

While direct comparative biological data for these specific fragments is not publicly available, we can extrapolate the likely impact based on established structure-activity relationships (SAR).

  • Hydrophobic Interactions: Both cyclopropyl and ethyl groups provide hydrophobic interactions. The rigid, defined shape of the cyclopropyl group can be advantageous if it fits snugly into a well-defined pocket, potentially leading to higher potency and selectivity compared to the more flexible ethyl group.

  • Vector for Growth: The cyclopropyl group provides a rigid exit vector from the pyridine ring, which can be a valuable anchor point for growing the molecule into other regions of the binding site.

Principle of Luminescence Kinase Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection K Kinase ATP ATP ADP ADP ATP->ADP Consumed Sub Substrate SubP Substrate-P Sub->SubP Phosphorylated ADP_Glo ADP-Glo™ Reagent (Depletes ATP) Det_Reagent Detection Reagent (Converts ADP to ATP) ADP_Glo->Det_Reagent Luc Luciferase/ Luciferin Det_Reagent->Luc Light Light Signal Luc->Light note Light Signal is Proportional to Kinase Activity Light->note Inhibitor Inhibitor Inhibitor->K Blocks Reaction

Caption: Principle of an ADP-Glo™ based kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase using a technology like Promega's ADP-Glo™.

Causality Statement: The assay measures the amount of ADP produced by the kinase reaction.[11] Kinase activity is directly proportional to the amount of ADP generated. An inhibitor will reduce the rate of this reaction, resulting in less ADP. The detection system first eliminates any remaining ATP, then converts the ADP produced back into ATP, which is then used by luciferase to generate a light signal.[11] Therefore, a lower light signal corresponds to higher inhibition.

Materials:

  • Kinase of interest and its corresponding substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compounds (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the test compounds and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[12]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[12]

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix for light generation.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The choice between a cyclopropyl, ethyl, or methyl substituent at the C-5 position of a 2-fluoro-4-methylpyridine scaffold is a strategic decision with significant downstream consequences.

  • 5-Cyclopropyl-2-fluoro-4-methylpyridine is the superior choice when the primary goal is to enhance metabolic stability . Its resistance to CYP-mediated oxidation can translate directly to a longer in vivo half-life and improved drug exposure.[13] Furthermore, its rigid and defined hydrophobic nature can offer advantages in potency and selectivity if the target's binding pocket can accommodate it.

  • Non-cyclopropyl analogs , such as the 5-ethyl and 5-methyl derivatives, are simpler, potentially less synthetically complex, and offer more flexible hydrophobicity. However, they are more prone to metabolic oxidation at the benzylic position, which can be a significant liability.

For drug development professionals, the data strongly suggests that the cyclopropyl analog is the most promising starting point for achieving a robust pharmacokinetic profile. The protocols provided herein offer a clear, validated path for empirically testing these hypotheses and making data-driven decisions in the optimization of lead candidates.

References

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • Ningbo Innopharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoro-4-methylpyridine. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. Available at: [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Available at: [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • NJ.gov. (n.d.). Hazard Summary: 2-Methyl-5-Ethylpyridine. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid. Available at: [Link]

  • PubMed. (2022). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Available at: [Link]

  • NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Available at: [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-5-(2-fluoro-4-methylphenyl)pyridine. Available at: [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylpyridine. Available at: [Link]

  • PubMed. (n.d.). Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Cyclopropyl-2-fluoro-4-methylpyridine

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel chemical entities like 5-Cyclopropyl-2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel chemical entities like 5-Cyclopropyl-2-fluoro-4-methylpyridine demands a thorough understanding of not just their synthetic applications, but also their entire lifecycle within the lab, culminating in safe and compliant disposal. This guide provides a procedural and logical framework for the proper disposal of 5-Cyclopropyl-2-fluoro-4-methylpyridine, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your personnel and the environment.

Hazard Identification and Immediate Safety Concerns

Before any disposal protocol is initiated, a clear understanding of the hazards associated with 5-Cyclopropyl-2-fluoro-4-methylpyridine is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that dictate its handling and disposal as hazardous waste.[1]

GHS Hazard Classifications for 5-Cyclopropyl-2-fluoro-4-methylpyridine:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed
Skin Corrosion/Irritation2H315WarningCauses skin irritation
Serious Eye Damage/Irritation1H318DangerCauses serious eye damage
Specific Target Organ Toxicity3H335WarningMay cause respiratory irritation

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

The causality behind these classifications lies in the molecule's structure: a fluorinated pyridine derivative. Pyridine-based compounds can exhibit systemic toxicity, while the fluorine atom can enhance reactivity and, upon combustion, form hazardous byproducts. The immediate operational directive is to treat this compound with the appropriate precautions from acquisition to disposal. This includes handling it within a chemical fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves (nitrile or neoprene), and a lab coat, and preventing its release into the environment.

The "Cradle-to-Grave" Responsibility: A Regulatory Overview

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.[2][3] Therefore, laboratories are legally obligated to ensure that chemical waste like 5-Cyclopropyl-2-fluoro-4-methylpyridine is disposed of in a compliant manner.

Step-by-Step Disposal Protocol for 5-Cyclopropyl-2-fluoro-4-methylpyridine

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of 5-Cyclopropyl-2-fluoro-4-methylpyridine waste.

Step 1: Waste Segregation and Collection

  • Do not mix with non-hazardous waste. Due to its GHS classifications, 5-Cyclopropyl-2-fluoro-4-methylpyridine must be collected as hazardous chemical waste.

  • Use designated and compatible waste containers. Collect waste in a clearly labeled, leak-proof container with a secure screw-top cap. The container material should be compatible with halogenated organic compounds; high-density polyethylene (HDPE) is a suitable choice.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used reagent, contaminated spatulas, and weighing paper in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible solvents.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container.

Step 2: Labeling of Waste Containers

Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "5-Cyclopropyl-2-fluoro-4-methylpyridine"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The date accumulation started

  • The name of the principal investigator or laboratory group

Step 3: On-site Storage

  • Store waste containers in a designated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or ignition.

  • Keep containers securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Engage a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Follow these internal procedures.

  • Provide accurate information. When arranging for disposal, provide the contractor with the full chemical name and any available safety data.

The Scientific Rationale for Recommended Disposal: Incineration

For halogenated organic compounds such as 5-Cyclopropyl-2-fluoro-4-methylpyridine, the recommended method of disposal is high-temperature incineration.[5]

Why Incineration?

The thermal decomposition of this compound requires specific conditions to ensure its complete destruction and to manage the resulting byproducts. The incineration process for halogenated hydrocarbons is designed to break the stable carbon-fluorine and carbon-nitrogen bonds in the pyridine ring.[6]

  • High Temperatures: Incinerators for halogenated waste typically operate at temperatures exceeding 1100°C. This high heat is necessary to ensure the complete breakdown of the molecule.[7]

  • Management of Byproducts: The combustion of a fluorinated organic compound will produce hydrogen fluoride (HF), a highly corrosive and toxic gas.[8] Licensed hazardous waste incinerators are equipped with "scrubbers" – air pollution control devices that neutralize acidic gases like HF before they are released into the atmosphere.[6] Incomplete combustion could lead to the formation of other hazardous compounds, such as fluorinated dioxins or furans, making professional incineration in a specialized facility essential.[9]

The following diagram illustrates the decision-making process for the disposal of 5-Cyclopropyl-2-fluoro-4-methylpyridine.

DisposalWorkflow Start Waste Generated: 5-Cyclopropyl-2-fluoro-4-methylpyridine Assess Assess Hazards (GHS Classification) Start->Assess Hazardous Hazardous Waste (H302, H315, H318, H335) Assess->Hazardous Segregate Segregate Waste (Solid, Liquid, Labware) Hazardous->Segregate Label Label Container ('Hazardous Waste') Segregate->Label Store Store Safely (Satellite Accumulation Area) Label->Store ContactEHS Contact EHS for Pickup (Licensed Contractor) Store->ContactEHS Incinerate Final Disposal: High-Temperature Incineration with Scrubbers ContactEHS->Incinerate

Caption: Disposal workflow for 5-Cyclopropyl-2-fluoro-4-methylpyridine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-Cyclopropyl-2-fluoro-4-methylpyridine is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, adhering to regulatory frameworks, and following a scientifically sound disposal protocol centered on high-temperature incineration, researchers can ensure that the lifecycle of this chemical is managed responsibly. Always consult your institution's specific EHS guidelines and maintain a proactive approach to laboratory safety.

References

  • PubChem. 5-Cyclopropyl-2-fluoro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Summary of the Resource Conservation and Recovery Act.[Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.[Link]

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.[Link]

  • ChemRxiv. Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides.[Link]

  • PMC. Perspective on halogenated organic compounds. National Center for Biotechnology Information. [Link]

  • European IPPC Bureau. Basic principles of waste incineration.[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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